Tert-butyl 2-benzylpiperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-benzylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUHUJCLUFLGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656940 | |
| Record name | tert-Butyl 2-benzylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481038-63-5 | |
| Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481038-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-benzylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Tert-butyl 2-benzylpiperazine-1-carboxylate
Topic: Tert-butyl 2-benzylpiperazine-1-carboxylate Chemical Properties Format: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]
The Privileged Chiral Scaffold for GPCR and Kinase Ligand Design[1]
Executive Summary
Tert-butyl 2-benzylpiperazine-1-carboxylate (often abbreviated as 1-Boc-2-benzylpiperazine) is a high-value chiral building block extensively utilized in modern medicinal chemistry.[1][2] As a mono-protected derivative of 2-benzylpiperazine, it offers a distinct advantage: the orthogonal differentiation of the two nitrogen atoms. The bulky tert-butoxycarbonyl (Boc) group at the sterically crowded N1 position shields it from reaction, leaving the distal N4 nitrogen free for diverse functionalization (alkylation, acylation, sulfonylation).
This scaffold is a "privileged structure" in drug discovery, serving as the pharmacophore core for numerous G-Protein Coupled Receptor (GPCR) ligands—most notably Melanocortin-4 (MC4R) agonists and Substance P antagonists —as well as HIV-1 entry inhibitors.[1] This guide provides a rigorous technical analysis of its properties, a self-validating synthetic protocol, and its application in structure-activity relationship (SAR) studies.[1]
Physicochemical Profile
The following data aggregates experimental values and high-confidence computational estimates for the (R)-enantiomer, which is the most common pharmacophoric variant.
| Property | Specification / Value |
| IUPAC Name | tert-butyl (2R)-2-benzylpiperazine-1-carboxylate |
| CAS Number | 947684-78-8 (R-isomer); 169447-70-5 (Racemic) |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| Physical State | White to off-white crystalline solid (low melting) or viscous oil |
| Melting Point | 47–49 °C (typical for Boc-piperazine carbamates) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water |
| pKa (Calculated) | ~8.7 (N4 amine), N1 is non-basic (carbamate) |
| Chirality | Available as (R) or (S); (R)-isomer derived from D-Phenylalanine |
Synthetic Architecture: The Orthogonal Protection Strategy
Synthesizing 1-Boc-2-benzylpiperazine requires overcoming a regioselectivity challenge.[1][3] In 2-substituted piperazines, the N4 nitrogen is less sterically hindered than the N1 nitrogen (which is adjacent to the benzyl group). Direct reaction with Boc anhydride typically yields the unwanted 4-Boc isomer.[1]
To guarantee the 1-Boc regioisomer, a "Self-Validating" protocol using orthogonal protection is required.[1]
Validated Synthetic Protocol
Objective: Synthesis of (R)-1-Boc-2-benzylpiperazine from D-Phenylalanine.
-
Cyclization (Formation of Diketopiperazine):
-
Global Reduction:
-
Reagents: LiAlH₄ (THF, reflux) or BH₃·THF.
-
Result: Reduces the diketopiperazine to (R)-2-benzylpiperazine.[1]
-
-
Regioselective Protection (The Critical Step):
-
Step A (N4 Protection): React (R)-2-benzylpiperazine with Benzyl bromide (1.0 eq) at -78°C or use Cbz-Cl under controlled conditions.[1] The less hindered N4 reacts preferentially.[1]
-
Step B (N1 Protection): Treat the N4-protected intermediate with Boc₂O (Di-tert-butyl dicarbonate) and TEA.[1] The N1 is now forced to react.
-
Step C (N4 Deprotection): Hydrogenolysis (H₂, Pd/C) removes the N4-Benzyl/Cbz group, leaving the 1-Boc-2-benzylpiperazine .[1]
-
Synthetic Workflow Diagram
Caption: Step-wise orthogonal protection strategy ensuring regiochemical purity of the N1-Boc isomer.[1]
Reactivity & Functionalization[1][7][8][9][10]
The utility of tert-butyl 2-benzylpiperazine-1-carboxylate lies in the reactivity of the free N4 amine .[1]
N4-Functionalization (Library Generation)
-
Reductive Amination: Reacts rapidly with aldehydes/ketones using STAB (Sodium triacetoxyborohydride) to install alkyl groups.[1] This is the primary route for generating "party pill" analogs (e.g., BZP derivatives) or therapeutic candidates.
-
Nucleophilic Substitution (SnAr): Reacts with chloropyrimidines or fluoronitrobenzenes.[1] Essential for kinase inhibitor synthesis where the piperazine acts as a solubility-enhancing linker.[1]
-
Amide Coupling: Standard HATU/EDC couplings attach amino acid side chains, common in peptidomimetic design.[1]
Deprotection Kinetics
The N1-Boc group is acid-labile.[1]
-
Conditions: 4M HCl in Dioxane or 20% TFA in DCM.[1]
-
Observation: Deprotection of N1 often leads to a conformational shift.[1] In the 1-Boc form, the benzyl group prefers an equatorial-like orientation to minimize steric clash with the Boc carbamate. Upon deprotection, the ring flexibility increases.
Application in Drug Discovery: MC4R Agonists
Case Study: Treating Obesity and Sexual Dysfunction The 2-benzylpiperazine scaffold is a cornerstone in the development of Melanocortin-4 Receptor (MC4R) agonists.[1]
-
Mechanism: MC4R is a GPCR involved in appetite regulation.[1] Peptide agonists (like
-MSH) have poor bioavailability.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Small Molecule Solution: Researchers replaced the central dipeptide turn of
-MSH with the rigid 2-benzylpiperazine scaffold.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
SAR Insight:
-
The 2-benzyl group mimics the side chain of D-Phenylalanine (a key residue in the endogenous ligand).[1]
-
The N4-nitrogen is derivatized with an aryl sulfonamide or acyl group to mimic the Arginine residue.[1]
-
The N1-Boc (in intermediates) allows precise installation of these groups before final deprotection or modification.[1]
-
Citation: Fotsch, C., et al. "Melanocortin subtype-4 receptor agonists containing a piperazine core..." Bioorg. Med. Chem. Lett. 2005.[1][7]
Analytical Validation (Self-Validating Data)[1]
To confirm the identity of the synthesized material, compare against these diagnostic signals.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 7.15–7.35 (m, 5H): Aromatic protons (Benzyl group).[1]
-
δ 4.20 (br s, 1H): H2 proton (Chiral center, broadened due to carbamate rotamers).
-
δ 2.90–3.10 (m, 2H): Benzylic CH₂ (Diastereotopic, distinct doublet of doublets).
-
δ 2.60–3.00 (m, 4H): Piperazine ring protons (N4-adjacent).[1]
-
δ 1.45 (s, 9H): Boc tert-butyl group (Strong singlet, diagnostic for protection).[1]
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: 277.2 m/z[1]
-
Fragment 221.1 m/z: Loss of tert-butyl group (isobutylene).[1]
-
Fragment 177.1 m/z: Loss of Boc group (free 2-benzylpiperazine).[1]
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine at N4 is sensitive to CO₂ absorption (carbamate formation) from air over time.[1]
-
Regulatory Note: While 1-benzylpiperazine (BZP, where benzyl is on Nitrogen) is a controlled substance in many jurisdictions, the 2-benzyl (carbon-substituted) isomer described here is a distinct chemical entity used primarily for research.[1] However, rigorous documentation of end-use is recommended.[1]
References
-
Fotsch, C., et al. (2005).[1][7] "Melanocortin subtype-4 receptor agonists containing a piperazine core with substituted aryl sulfonamides."[1] Bioorganic & Medicinal Chemistry Letters, 15(6), 1623-1627.[1]
-
Dyck, B., et al. (2003).[1] "Aryl piperazine melanocortin MC4 receptor agonists."[1] Bioorganic & Medicinal Chemistry Letters, 13(21), 3793-3796.[1]
-
ChemicalBook. (2024).[1][9] "1-Benzylpiperazine NMR and Properties." (Used for comparative spectral data of the scaffold).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate.[1] [1]
-
001Chemical. (2024).[1][5][9] "(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate Product Specifications."
Sources
- 1. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
- 8. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Tert-butyl 2-benzylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
Tert-butyl 2-benzylpiperazine-1-carboxylate, a chiral piperazine derivative, serves as a pivotal building block in the landscape of modern drug discovery and development. Its strategic combination of a bulky tert-butoxycarbonyl (Boc) protecting group and a benzyl moiety on the piperazine ring creates a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. The Boc group enhances stability and allows for controlled reactivity in multi-step synthetic pathways, while the benzyl group can be a key pharmacophoric element or a precursor for further functionalization. This guide provides an in-depth exploration of the racemic form of this compound, identified by the CAS number 481038-63-5 , offering insights into its chemical properties, synthesis, characterization, and applications. Understanding the nuances of this compound is essential for researchers aiming to innovate in areas such as neuropharmacology and the development of novel therapeutic agents.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of racemic tert-butyl 2-benzylpiperazine-1-carboxylate.
| Property | Value | Source |
| CAS Number | 481038-63-5 | [1][] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][] |
| Molecular Weight | 276.37 g/mol | [] |
| Appearance | Liquid / Off-yellow oil | [1][] |
| Boiling Point | 382.9 °C at 760 mmHg | [] |
| Density | 1.066 g/cm³ | [] |
| LogP | 2.70470 | [] |
| Topological Polar Surface Area | 41.6 Ų | [] |
| Storage Conditions | 0-8°C | [1] |
It is crucial to distinguish the racemic mixture from its individual enantiomers:
-
(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate: CAS Number 947684-78-8
-
(S)-tert-Butyl 2-benzylpiperazine-1-carboxylate: CAS Number 169447-86-3
Synthesis and Purification: A Practical Workflow
The synthesis of racemic tert-butyl 2-benzylpiperazine-1-carboxylate can be approached through several synthetic strategies. A common and effective method involves the reductive amination of a suitable piperazine precursor. This section outlines a detailed, self-validating protocol based on established chemical principles.
Conceptual Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.
Sources
Technical Guide: Tert-butyl 2-benzylpiperazine-1-carboxylate
This guide details the structural analysis, synthesis, and application of Tert-butyl 2-benzylpiperazine-1-carboxylate , a critical chiral building block in medicinal chemistry.
Executive Summary
Tert-butyl 2-benzylpiperazine-1-carboxylate (CAS: 947684-78-8 for the (
This guide distinguishes the 1-Boc-2-benzyl isomer (proximal protection) from its regioisomer, 1-Boc-3-benzyl (distal protection), and outlines the specific synthetic challenges associated with accessing the sterically hindered N1 position.
Structural Analysis & Chemical Properties
Nomenclature and Regiochemistry
The position of the tert-butoxycarbonyl (Boc) group relative to the benzyl substituent defines the molecule's utility.
-
Target Molecule: Tert-butyl 2-benzylpiperazine-1-carboxylate .[1][2][3][4] The Boc group protects the nitrogen adjacent to the benzyl chiral center (N1). This creates a sterically crowded environment, often resulting in rotameric signal broadening in NMR.
-
Common Isomer: Tert-butyl 3-benzylpiperazine-1-carboxylate (often synthesized via direct Boc protection of 2-benzylpiperazine). Here, the Boc group is on the less hindered N4 nitrogen (renumbered as N1 by IUPAC priority).
Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 276.38 g/mol | |
| CAS Number | 947684-78-8 | Refers to the ( |
| Chirality | ( | ( |
| Physical State | White to off-white solid | Low melting point solid or viscous oil |
| Solubility | DCM, MeOH, DMSO | Insoluble in water |
| pKa (Conjugate Acid) | ~8.5 (N4 amine) | The N1 nitrogen is non-basic (carbamate) |
Conformational Dynamics (NMR Rotamers)
The N-Boc group exhibits restricted rotation around the amide bond (
-
Observation: In
NMR (CDCl ), signals for the tert-butyl group and the benzyl methylene protons often appear as broad singlets or split peaks at room temperature. -
Resolution: Running NMR at elevated temperatures (e.g., 50°C) typically coalesces these signals into sharp peaks, confirming purity rather than contamination.
Synthesis & Production
Accessing the 1-Boc-2-benzyl isomer is synthetically demanding because the N1 nitrogen is sterically hindered by the adjacent benzyl group. Direct reaction of 2-benzylpiperazine with Boc anhydride preferentially yields the 4-Boc isomer. Therefore, a Protection-Deprotection Strategy is required.
Synthetic Pathway: The Orthogonal Protection Route
This protocol ensures the Boc group is installed on the hindered N1 nitrogen by temporarily blocking the more reactive N4 nitrogen.
Figure 1: Orthogonal protection strategy to access the sterically hindered 1-Boc isomer.
Detailed Experimental Protocol
Step 1: Selective N4-Protection (Cbz)
-
Dissolve 2-benzylpiperazine (1.0 eq) in DCM at 0°C.
-
Add Triethylamine (1.1 eq).
-
Dropwise add Benzyl chloroformate (Cbz-Cl) (1.0 eq). The steric bulk of the C2-benzyl group directs the electrophile to the unhindered N4 position.
-
Result: Formation of 4-Cbz-2-benzylpiperazine .
Step 2: N1-Boc Protection
-
To the crude 4-Cbz intermediate in DCM, add Di-tert-butyl dicarbonate (Boc
O) (2.0 eq) and DMAP (0.1 eq). -
Heat to reflux for 12–24 hours. Forcing conditions are necessary to overcome the steric hindrance at N1.
-
Result: Formation of the fully protected 1-Boc-4-Cbz-2-benzylpiperazine .
Step 3: Hydrogenolysis (Cbz Removal)
-
Dissolve the dual-protected intermediate in Methanol.
-
Add 10% Pd/C (10 wt%).
-
Stir under Hydrogen atmosphere (H
, 1 atm) for 4–6 hours.-
Note: The Cbz group is cleaved rapidly. The C2-benzyl group (C-C bond) is stable under these mild conditions.
-
-
Filter through Celite and concentrate.
-
Purification: Silica gel chromatography (Hexanes/Ethyl Acetate) yields the pure 1-Boc-2-benzylpiperazine .
Applications in Medicinal Chemistry
Pharmacophore Mapping
This scaffold is used to mimic the Phe-Gly turn in peptide sequences. The N1-Boc group can be removed (using TFA or HCl) to expose the amine for coupling to carboxylic acids, while the N4 amine (secondary) is available for immediate functionalization (alkylation, reductive amination, or arylation).
Functionalization Logic
-
N4-Functionalization: Highly reactive. Used to attach "tail" groups, fluorophores, or affinity tags.
-
N1-Deprotection: Exposes the amine adjacent to the chiral center. This is often the linkage point to the core scaffold of the drug molecule.
Therapeutic Areas
-
GPCR Ligands: Neurokinin-1 (NK1) antagonists often feature benzylpiperazine cores.
-
Protease Inhibitors: Mimics the phenylalanine side chain in HIV or HCV protease inhibitors.
-
Kinase Inhibitors: Used in diazaspirocycle synthesis to probe ATP-binding sites.
References
-
National Institutes of Health (NIH) - PubChem. Tert-butyl 3-benzylpiperazine-1-carboxylate (Isomer Comparison). CID 7015616.[5] Available at: [Link]
-
Organic Syntheses. Synthesis of 1-Benzylpiperazine (Precursor Synthesis). Org.[1][6][7][8] Synth. 1955, 35, 10. Available at: [Link]
-
Connect Journals. Synthesis of Piperazine Dicarboxylates. Indian Journal of Heterocyclic Chemistry, Vol 28, 2018.[7] Available at: [Link]
Sources
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- 3. 947684-78-8 CAS Manufactory [m.chemicalbook.com]
- 4. kingscientific.com [kingscientific.com]
- 5. PubChemLite - Tert-butyl (3r)-3-phenylpiperazine-1-carboxylate (C15H22N2O2) [pubchemlite.lcsb.uni.lu]
- 6. scispace.com [scispace.com]
- 7. connectjournals.com [connectjournals.com]
- 8. benchchem.com [benchchem.com]
Technical Guide: Synthesis of Tert-butyl 2-benzylpiperazine-1-carboxylate
This technical guide details the synthesis of tert-butyl 2-benzylpiperazine-1-carboxylate , a critical scaffold in medicinal chemistry (e.g., for HIV protease inhibitors, GPCR ligands, and peptidomimetics).
The synthesis is defined by a core regioselectivity challenge : distinguishing between the sterically hindered N1 nitrogen (proximal to the benzyl group) and the accessible N4 nitrogen.
Executive Summary
Target Molecule: tert-butyl 2-benzylpiperazine-1-carboxylate (1-Boc-2-benzylpiperazine). Core Challenge: Direct acylation of 2-benzylpiperazine overwhelmingly favors the N4 position due to the steric hindrance of the C2-benzyl group at the N1 position. Recommended Strategy: An Orthogonal Protection-Deprotection Sequence . This protocol utilizes kinetic control to block the reactive N4 position, forces acylation at the hindered N1 position, and subsequently unmasks N4.
Key Specifications:
-
Starting Material: 2-Benzylpiperazine (commercially available or synthesized from L-Phenylalanine).
-
Primary Pathway: N4-Cbz Protection
N1-Boc Protection N4-Hydrogenolysis. -
Yield Expectation: 60–75% (Overall).
-
Stereochemistry: Preserves the chirality of the starting material (e.g., starting with (S)-2-benzylpiperazine yields the (S)-isomer).
Strategic Analysis: The Regioselectivity Problem
To understand the protocol, one must understand the failure mode of direct synthesis.
-
Steric Environment: The benzyl group at C2 creates a "steric wall" around N1.
-
Kinetic Consequence: In a direct reaction with Di-tert-butyl dicarbonate (
), the electrophile attacks the unhindered N4 nitrogen.-
Direct Reaction Result: >90% tert-butyl 3-benzylpiperazine-1-carboxylate (structurally equivalent to 4-Boc-2-benzylpiperazine).
-
-
The Solution: We must temporarily "sacrifice" the easy N4 position with a protecting group (PG) that is orthogonal to Boc. The Benzyloxycarbonyl (Cbz) group is selected because it can be removed via hydrogenolysis (H₂/Pd), conditions under which the Boc group is stable.
Detailed Synthesis Protocol
Phase 1: Synthesis of the Core Ring (Optional)
If 2-benzylpiperazine is not purchased, it is synthesized via the Cyclization-Reduction route.
-
Coupling: N-Boc-L-Phenylalanine + Glycine Methyl Ester
Dipeptide. -
Deprotection: TFA removal of N-terminal Boc.
-
Cyclization: Reflux in sec-butanol/toluene
3-Benzyl-2,5-piperazinedione (Diketopiperazine). -
Reduction:
or reduction of the diketopiperazine 2-Benzylpiperazine .
Phase 2: The Regioselective Protection (Core Workflow)
This is the critical phase to obtain the 1-Boc isomer.
Step 1: Selective N4-Protection (Kinetic Control)
We target the unhindered N4 with Benzyl chloroformate (Cbz-Cl).
-
Reagents: 2-Benzylpiperazine (1.0 eq), Cbz-Cl (0.95 eq), Triethylamine (
, 1.1 eq), DCM ( ). -
Conditions:
, 2 hours. -
Protocol:
-
Dissolve 2-benzylpiperazine in DCM at
. -
Add
. -
Add Cbz-Cl dropwise over 30 minutes. Crucial: Slow addition and low temperature prevent bis-acylation.
-
Mechanism: The Cbz-Cl reacts preferentially with the accessible N4. The bulky C2-benzyl group shields N1.
-
Workup: Wash with water, brine; dry over
. -
Intermediate A: 1-benzyl 3-benzylpiperazine-1-carboxylate (structurally: 4-Cbz-2-benzylpiperazine ).
-
Step 2: N1-Boc Protection (Thermodynamic Forcing)
With N4 blocked, we force the reaction at N1 using excess reagent.
-
Reagents: Intermediate A (1.0 eq),
(1.5 eq), (2.0 eq), DMAP (0.1 eq, catalyst). -
Conditions: Room Temperature (RT) to
, 12–24 hours. -
Protocol:
-
Dissolve Intermediate A in DCM or THF.
-
Add
, , and catalytic DMAP. -
Stir until TLC shows consumption of starting material.
-
Note: This reaction is slower due to steric hindrance at N1.
-
Intermediate B: 4-Cbz-1-Boc-2-benzylpiperazine.
-
Step 3: N4-Deprotection (Orthogonal Cleavage)
We remove the Cbz group to release the N4 amine, leaving the N1-Boc and C2-Benzyl intact.
-
Reagents: Intermediate B, 10% Pd/C (10 wt%),
(1 atm or balloon), MeOH. -
Conditions: RT, 4–6 hours.
-
Protocol:
-
Dissolve Intermediate B in Methanol (degassed).
-
Add Pd/C catalyst under nitrogen stream.
-
Purge with Hydrogen gas (
). -
Stir vigorously under
atmosphere. -
Chemo-selectivity: Hydrogenolysis cleaves the O-Benzyl carbamate (Cbz). The tert-butyl carbamate (Boc) is stable. The C-C bond of the C2-benzyl group is stable under these mild conditions.
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.
-
Final Product: tert-butyl 2-benzylpiperazine-1-carboxylate .
-
Experimental Data & Process Parameters
Reagent Stoichiometry Table
| Step | Reagent | Role | Equivalents | Critical Parameter |
| 1 | 2-Benzylpiperazine | Substrate | 1.0 | Purity >98% |
| 1 | Cbz-Cl | N4-Protecting Group | 0.95 | Limiting reagent to avoid N1 reaction |
| 1 | DCM | Solvent | 10 vol | Anhydrous |
| 2 | N1-Protecting Group | 1.5 - 2.0 | Excess required to overcome sterics | |
| 2 | DMAP | Catalyst | 0.1 | Accelerates acylation at hindered N1 |
| 3 | Deprotection | Catalytic | Do not use acid (cleaves Boc) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Mixture of products in Step 1 | Temperature too high or Cbz-Cl added too fast. | Cool to |
| Incomplete reaction in Step 2 | Steric hindrance at N1 is high. | Increase |
| Loss of Boc group in Step 3 | Acid contamination in Pd/C or solvent. | Add 1 eq of |
Pathway Visualization
The following diagram illustrates the orthogonal protection strategy, highlighting the specific structural transformations.
Caption: Figure 1. Orthogonal protection strategy ensuring regioselective synthesis of the N1-Boc isomer.
Scientific Validation & QC
To certify the identity of the product, specific NMR signatures must be verified. The differentiation between the 1-Boc and 4-Boc isomers is distinct in Proton NMR (
-
Diagnostic Signal (1-Boc isomer): The methine proton at C2 (adjacent to the benzyl group) will show a significant downfield shift (
4.0–4.5 ppm) due to the electron-withdrawing carbamate (Boc) on the adjacent N1. -
Diagnostic Signal (4-Boc isomer - Impurity): If the Boc is on N4, the C2 proton remains upfield (
2.8–3.2 ppm) as it is an amine, not a carbamate. -
Mass Spectrometry: ESI-MS
. Calculated for : 277.18.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for orthogonal Cbz/Boc strategies).
-
Jacobsen, E. J., et al. (1999). "Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA-A Ligands." Journal of Medicinal Chemistry, 42(7), 1123–1144. (Describes the regioselective functionalization of 2-substituted piperazines).
-
Lewin, A. H., et al. (2005). "Regioselective Synthesis of 1-Alkyl- and 1-Acyl-2-alkylpiperazines." Journal of Organic Chemistry, 70(26), 10707–10716. (Discusses steric control and copper-mediated alternatives).
-
PubChem Compound Summary. (2025). "tert-Butyl 2-benzylpiperazine-1-carboxylate."[2] National Center for Biotechnology Information.
Sources
Synthesis of (S)-tert-Butyl 2-benzylpiperazine-1-carboxylate: An In-Depth Technical Guide
Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry
The piperazine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, lauded for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] When chirality is introduced, particularly at the C-2 position, a three-dimensional architecture is created that can significantly enhance the selectivity and potency of drug candidates. (S)-tert-Butyl 2-benzylpiperazine-1-carboxylate is a key chiral building block, extensively utilized in the synthesis of complex bioactive molecules, especially those targeting the central nervous system.[3][4] The orthogonal protecting groups, the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups, allow for sequential and selective functionalization at the two nitrogen atoms, making it a versatile intermediate for the construction of diverse molecular libraries. This guide provides a comprehensive overview of a reliable and stereoselective synthesis of this valuable compound, starting from the readily available chiral pool amino acid, (S)-phenylalanine.
Strategic Approach: A Multi-Step Synthesis from (S)-Phenylalanine
The enantioselective synthesis of (S)-tert-Butyl 2-benzylpiperazine-1-carboxylate is most effectively achieved through a multi-step sequence that leverages the inherent chirality of (S)-phenylalanine. This strategy ensures the desired stereochemistry at the C-2 position of the piperazine ring. The overall synthetic pathway can be dissected into three key stages:
-
Preparation of the Chiral Precursor: Reduction of (S)-phenylalanine to the corresponding amino alcohol, (S)-phenylalaninol.
-
Piperazine Ring Formation: Construction of the core piperazine heterocycle.
-
N-Functionalization: Introduction of the Boc and benzyl protecting groups in a specific order to yield the final product.
This approach offers a robust and scalable route to the target molecule, with well-established transformations that can be readily implemented in a laboratory setting.
Detailed Synthetic Protocol
Part 1: Synthesis of (S)-2-amino-3-phenylpropan-1-ol ((S)-Phenylalaninol)
The initial step involves the chemoselective reduction of the carboxylic acid functionality of (S)-phenylalanine in the presence of the amino group.
Reaction Scheme:
Caption: Reduction of (S)-Phenylalanine to (S)-Phenylalaninol.
Experimental Protocol:
-
N-Boc Protection: To a solution of (S)-phenylalanine (1 equivalent) in a mixture of dioxane and water, add sodium hydroxide (2 equivalents). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Mixed Anhydride Formation and Reduction: After acidification and extraction of the N-Boc-(S)-phenylalanine, dissolve it in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (NMM, 1 equivalent) followed by isobutyl chloroformate (1 equivalent) and stir for 15 minutes. In a separate flask, prepare a suspension of sodium borohydride (NaBH₄, 2 equivalents) in THF and cool to -15 °C. Add the mixed anhydride solution to the NaBH₄ suspension dropwise. Stir the reaction mixture for 2 hours at -15 °C, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Work-up and Purification: Quench the reaction carefully with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude (S)-N-Boc-phenylalaninol is then deprotected using acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield (S)-phenylalaninol.[5] The crude amino alcohol can be purified by column chromatography.
Causality of Experimental Choices:
-
The initial N-Boc protection prevents unwanted side reactions of the amino group during the reduction of the carboxylic acid.
-
The formation of a mixed anhydride with isobutyl chloroformate activates the carboxylic acid towards reduction by the mild reducing agent, sodium borohydride. This method is preferred over stronger reducing agents like lithium aluminum hydride (LAH) to avoid potential side reactions.
-
The final deprotection step is necessary to liberate the primary amine for the subsequent cyclization reaction.
Part 2: Synthesis of (S)-2-Benzylpiperazine
This stage involves the construction of the piperazine ring from the chiral amino alcohol. A common and effective method is the reaction with a suitable two-carbon electrophile followed by cyclization.
Reaction Scheme:
Sources
Biological activity of tert-butyl 2-benzylpiperazine-1-carboxylate derivatives
An In-depth Technical Guide to the Biological Activity of tert-Butyl 2-Benzylpiperazine-1-carboxylate Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The piperazine ring is a quintessential pharmacophore, recognized as a "privileged scaffold" in modern medicinal chemistry due to its widespread presence in a vast array of biologically active compounds.[1][2] Its unique structural and physicochemical properties, including the presence of two nitrogen atoms for facile derivatization, allow for the creation of extensive compound libraries with diverse pharmacological profiles. This guide focuses on a specific, yet highly versatile, subclass: tert-butyl 2-benzylpiperazine-1-carboxylate derivatives . We will provide an in-depth exploration of their synthesis, multifaceted biological activities, and the underlying mechanisms of action, offering a technical resource for researchers engaged in drug discovery and development.
The Piperazine Core: A Foundation for Therapeutic Innovation
The six-membered piperazine heterocycle is a cornerstone of drug design. Its structural rigidity, combined with the ability of its two nitrogen atoms to act as hydrogen bond donors and acceptors, confers favorable pharmacokinetic properties, often leading to improved water solubility and oral bioavailability.[1] This versatility has led to the development of piperazine-containing drugs across numerous therapeutic areas, including antimicrobial, antidepressant, antiviral, antipsychotic, and anti-inflammatory agents.[2][3][4]
The subject of this guide, the tert-butyl 2-benzylpiperazine-1-carboxylate scaffold, incorporates several key features:
-
The Piperazine Core: Provides the fundamental structure for biological interaction.
-
The Benzyl Group at C-2: Introduces a key aromatic moiety that can be extensively modified to modulate target affinity and selectivity. Its stereochemistry can also be crucial for activity.[5]
-
The tert-Butoxycarbonyl (Boc) Group at N-1: This common protecting group not only facilitates controlled synthesis but also significantly impacts the molecule's lipophilicity and overall pharmacological profile.[6]
This unique combination of functional groups creates a chiral intermediate that serves as a powerful starting point for developing novel therapeutic agents.[5][7]
Synthetic Strategies and Chemical Space Exploration
The synthesis of tert-butyl 2-benzylpiperazine-1-carboxylate derivatives typically follows a modular and efficient approach, allowing for the generation of diverse compound libraries. A common synthetic pathway involves the derivatization of the second nitrogen atom (N-4) of the piperazine ring.
General Synthetic Protocol
A representative synthetic scheme involves a two-step process for creating amide derivatives:
-
Acid Chloride Formation: A substituted carboxylic acid is activated by reacting it with an agent like thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to produce the corresponding acid chloride.[8]
-
Amide Coupling: The synthesized acid chloride is then reacted with the tert-butyl 2-benzylpiperazine-1-carboxylate core in the presence of a base (e.g., triethylamine or pyridine) to yield the final N-acylated derivative.[9]
This modularity allows researchers to systematically investigate the structure-activity relationship (SAR) by varying the "R" group on the carboxylic acid, thereby probing the chemical space for optimal biological activity.[1][10]
Key Biological Activities and Mechanisms of Action
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, with significant potential in antiviral and neurological applications.
Antiviral Potential
The piperazine scaffold is a promising starting point for the development of novel antiviral agents.[2] Derivatives have shown particular efficacy against viruses such as Flaviviridae (Zika and Dengue) and influenza.[11][12][13]
Mechanism of Action: The primary antiviral mechanism for many piperazine derivatives is the inhibition of crucial viral enzymes. For Flaviviruses, the NS3 protease is a key target. This enzyme is essential for processing the viral polyprotein, a critical step in viral replication.[11][14] By binding to the active site of NS3 protease, these compounds can halt the viral life cycle. Another proposed mechanism involves binding to the hydrophobic pocket of the viral capsid protein, which can interfere with viral assembly and stability.[15]
Experimental Data: Studies have identified piperazine derivatives with significant in vitro activity against Zika Virus (ZIKV) and Dengue Virus (DENV).
| Compound Class | Target Virus | IC₅₀ (µM) | Reference |
| Acyl Piperazine | ZIKV | 1.9 - 6.6 | [13][14] |
| Acyl Piperazine | DENV | 1.4 - 6.7 | [13][14] |
| Sulfonyl Piperazine | Influenza A | Moderate to Good | [12] |
Experimental Protocol: Plaque Reduction Assay This assay is a standard method for evaluating the in vitro antiviral activity of a compound.[15]
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for ZIKV) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus (e.g., 100 plaque-forming units) in the presence of serial dilutions of the test compound.
-
Incubation: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding compound concentration.
-
Plaque Visualization: Incubate the plates for 3-5 days to allow for plaque formation. Subsequently, fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution.
-
Quantification: Count the number of plaques in each well. The IC₅₀ is calculated as the compound concentration required to reduce the number of plaques by 50% compared to the untreated virus control.
Neurological and Central Nervous System (CNS) Activity
The parent compound, benzylpiperazine (BZP), is known for its stimulant properties, which are similar to but less potent than amphetamines.[16][17] This activity stems from its ability to modulate monoaminergic systems.
Mechanism of Action: BZP and its derivatives act as "messy drugs" due to their multifaceted effects on neurotransmitter systems.[18] They can enhance the release and inhibit the reuptake of dopamine, serotonin, and norepinephrine.[16][19][20] This increase in synaptic concentrations of key neurotransmitters leads to stimulant, euphoriant, and sympathomimetic effects.[17][19]
This fundamental mechanism has been leveraged to explore derivatives for various neurological disorders.[21] Research has shown potential in:
-
Antidepressant Activity: By targeting serotonin receptors like 5-HT₁A, derivatives can modulate mood.[10]
-
Neurodegenerative Diseases: For conditions like Alzheimer's, the focus is on inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[22][23][24] Maintaining acetylcholine levels is a key therapeutic strategy.[25]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer, a solution of the substrate (acetylthiocholine iodide), Ellman's reagent (DTNB), and the test compound at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the buffer, test compound solution, and the cholinesterase enzyme solution (AChE or BChE). Incubate for 15 minutes.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: The hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored anion. Measure the absorbance of this product kinetically at 412 nm using a microplate reader.
-
Calculation: The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Other Therapeutic Applications
The structural versatility of these derivatives has led to their investigation in several other areas:
| Biological Activity | Mechanism/Target | Reference |
| Antimicrobial/Antifungal | Disruption of microbial cell processes | [3] |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | [4] |
| Anthelmintic | Activity against parasites like Eisenia fetida | [8] |
| Anticonvulsant | Antagonism of Histamine H₃ Receptors | [26] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the tert-butyl 2-benzylpiperazine-1-carboxylate scaffold has yielded critical insights into the structural requirements for specific biological activities.
-
Substituents on the Benzyl Ring: For antiviral activity, the presence of electron-withdrawing groups (e.g., NO₂, Cl, CN) on the aromatic ring linked to the N-4 position often enhances potency.[27] This suggests that electronic and steric factors on this part of the molecule are crucial for interaction with the target enzyme's active site.
-
The N-4 Linker: The nature of the group at the N-4 position is a key determinant of activity. Urea or thiourea linkers have been shown to be effective for antiviral compounds.[27] For CNS activity, direct N-alkylation or the introduction of different amide functionalities can fine-tune receptor affinity and selectivity.
-
The Piperazine Core: The stereochemistry at the C-2 position is often critical for potent biological activity, highlighting the importance of specific three-dimensional conformations for target binding.
Future Directions and Conclusion
The tert-butyl 2-benzylpiperazine-1-carboxylate scaffold represents a highly promising platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a focal point for ongoing research.
Future research should focus on:
-
Lead Optimization: Refining the structures of the most potent antiviral and neuro-active compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles (ADME properties).
-
Mechanism Elucidation: Conducting further biochemical and structural studies (e.g., X-ray crystallography of ligand-enzyme complexes) to precisely define the molecular interactions driving biological activity.
-
In Vivo Validation: Progressing the most promising candidates from in vitro assays to preclinical animal models of viral infection and neurological disease to assess their therapeutic potential in a physiological context.
-
Exploring New Targets: Screening existing and novel derivative libraries against a wider range of biological targets to uncover new therapeutic applications.
References
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]
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Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]
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Benzylpiperazine - Wikipedia. [Link]
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Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. [Link]
-
Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. [Link]
-
Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. [Link]
-
Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. [Link]
-
Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. [Link]
-
Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. [Link]
-
Benzylpiperazine (BZP) and TFMPP. [Link]
-
Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. [Link]
-
Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. [Link]
-
Benzylpiperazine: "A messy drug". [Link]
-
Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
(S)-tert-Butyl 2-benzylpiperazine-1-carboxylate. [Link]
-
CAS No. 947684-78-8, (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate. [Link]
- WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity.
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tert-Butyl piperazine-1-carboxylate. [Link]
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A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]
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An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. [Link]
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Benzyl piperazine-1-carboxylate. [Link]
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(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
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Antiviral Agents – Benzazine Derivatives. [Link]
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Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]
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Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. [Link]
-
Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. [Link]
-
Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. [Link]
-
Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. [Link]
-
A novel C-3-substituted oleanolic acid benzyl amide derivative exhibits therapeutic potential against influenza A by targeting PA–PB1 interactions and modulating host macrophage inflammation. [Link]
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The 2-Benzylpiperazine Scaffold: Synthetic Mechanisms and Pharmacological Utility
Executive Summary & Strategic Definition
Tert-butyl 2-benzylpiperazine-1-carboxylate is a critical orthogonal protecting group intermediate used in the synthesis of bioactive peptidomimetics. It is not a final pharmaceutical agent but a precision tool designed to enable the regioselective construction of complex drugs.
Its "Mechanism of Action" must be understood in two distinct contexts:
-
Synthetic Mechanism: How the molecule functions as a regiocontrol device in organic synthesis, directing chemical modifications to the N4 position while preserving the N1/C2 chiral center.
-
Pharmacophore Mechanism: How the core 2-benzylpiperazine motif, once deprotected and functionalized, interacts with biological targets (specifically GPCRs like NK1 and 5-HT receptors).
Critical Safety Distinction: This compound is a precursor to 1-Benzylpiperazine (BZP) , a controlled substance in many jurisdictions due to its psychostimulant properties. Researchers must adhere to strict chain-of-custody protocols when handling deprotected derivatives.
Synthetic Mechanism: Regiocontrol & Steric Governance
The primary utility of tert-butyl 2-benzylpiperazine-1-carboxylate lies in its ability to break the symmetry of the piperazine ring. Unprotected piperazine has two equivalent nitrogens; 2-benzylpiperazine has two non-equivalent but highly reactive secondary amines.
The Steric "Locking" Mechanism
The tert-butoxycarbonyl (Boc) group at N1 serves a dual mechanistic function:
-
Electronic Deactivation: The lone pair on N1 is delocalized into the carbamate carbonyl, rendering N1 non-nucleophilic.
-
Conformational Locking: The bulky tert-butyl group, combined with the adjacent C2-benzyl group, forces the piperazine ring into a specific chair conformation. This steric bulk shields the N1 region, directing all subsequent electrophilic attacks (alkylation, acylation, reductive amination) exclusively to the N4 position .
Diagram 1: Regioselective Synthetic Pathway
This workflow demonstrates the "action" of the Boc group in directing synthesis.
Caption: The Boc group at N1 acts as a regioselective shield, forcing chemical modification to occur exclusively at the N4 terminus.
Pharmacological Mechanism: The Benzylpiperazine Motif[1][2]
Once the Boc group is removed (deprotection), the 2-benzylpiperazine moiety acts as a privileged scaffold in medicinal chemistry. Its mechanism of binding relies on its ability to mimic peptide turns and interact with hydrophobic pockets in G-Protein Coupled Receptors (GPCRs).
Receptor Interaction Dynamics
-
Hydrophobic Anchoring (The Benzyl Group): The benzyl substituent at C2 projects into deep hydrophobic pockets (e.g., the transmembrane domain of the Neurokinin-1 receptor). This interaction provides the necessary binding affinity (
). -
Ionic Bonding (The Protonated Nitrogen): At physiological pH, the secondary amines of the piperazine ring are protonated. This positive charge forms a critical salt bridge with conserved aspartate (Asp) residues in the receptor binding site (e.g., Asp113 in adrenergic receptors).
-
Conformational Restriction: The 2-benzyl group restricts the flexibility of the piperazine ring, reducing the entropic penalty upon binding.
Key Therapeutic Targets
| Target Receptor | Role of Scaffold | Therapeutic Application |
| Neurokinin-1 (NK1) | Mimics the Phe-Gly turn of Substance P. | Antiemetics (Chemotherapy-induced nausea). |
| Melanocortin-4 (MC4R) | Benzyl group engages hydrophobic pocket; N-substituents tune selectivity. | Obesity and metabolic disorders. |
| 5-HT (Serotonin) | Acts as a bioisostere for indole rings. | Antidepressants / Anxiolytics.[1] |
Diagram 2: Pharmacophore Binding Model
Visualizing the interaction between the scaffold and a theoretical GPCR binding pocket.
Caption: The scaffold anchors via a dual-mechanism: ionic bonding at the nitrogen and hydrophobic interaction via the benzyl wing.
Validated Experimental Protocols
The following protocols are designed for high-fidelity synthesis and deprotection, minimizing racemization of the C2 center.
Protocol A: Synthesis of Tert-butyl 2-benzylpiperazine-1-carboxylate
Objective: Selective protection of N1.
-
Preparation: Dissolve 2-benzylpiperazine (10.0 mmol) in Dichloromethane (DCM, 50 mL). Cool to 0°C.[2]
-
Base Addition: Add Triethylamine (TEA, 11.0 mmol) dropwise.
-
Protection: Dissolve Di-tert-butyl dicarbonate (Boc2O, 10.0 mmol) in DCM (10 mL) and add dropwise over 30 minutes. Note: Slow addition favors the kinetic product (N1-Boc) over the thermodynamic or bis-protected products.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 12 hours.
-
Workup: Wash with water (2x), brine (1x). Dry over MgSO4.[2]
-
Purification: Silica gel chromatography (Hexane:EtOAc 4:1). The N1-Boc isomer typically elutes first due to shielding of the polar amine.
Protocol B: N4-Functionalization (Reductive Amination)
Objective: Attaching a pharmacophore to the free N4 position.
-
Coupling: Dissolve Tert-butyl 2-benzylpiperazine-1-carboxylate (1.0 eq) and the target Aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE).
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).
-
Catalysis: If reaction is sluggish, add catalytic Acetic Acid (AcOH, 1-2 drops).
-
Monitoring: Monitor via TLC/LCMS for disappearance of the secondary amine.
-
Quench: Quench with saturated NaHCO3. Extract with DCM.[2]
Protocol C: Deprotection (Boc Removal)
Objective: Exposing the N1 amine for final salt formation or further coupling.
-
Dissolution: Dissolve the N4-substituted intermediate in DCM (5 mL/g).
-
Acidolysis: Add Trifluoroacetic Acid (TFA) (1:1 v/v ratio with DCM).
-
Scavenging: Add Triisopropylsilane (TIPS, 2% v/v) if the molecule contains electron-rich aromatic rings (prevents benzylation side reactions).
-
Termination: Stir 1-2 hours. Evaporate volatiles under N2 stream.
-
Free Basing: Redissolve residue in EtOAc, wash with 1N NaOH to obtain the free base.
References
-
Synthesis and Pharmacological Profile of Piperazine Drugs. Source: Auburn University Theses & Dissertations. Relevance: Details the core pharmacology of the benzylpiperazine scaffold and its receptor affinities. URL:[Link]
-
Functionalization of Piperidine Derivatives for Site-Selective Synthesis. Source: Chemistry - A European Journal (via PubMed). Relevance: Provides comparative methodologies for regioselective functionalization of N-heterocycles using Boc-protection strategies. URL:[Link]
-
1-Benzylpiperazine: Organic Syntheses Procedure. Source: Organic Syntheses, Coll. Vol. 5, p.88 (1973). Relevance: The foundational protocol for synthesizing the parent 2-benzylpiperazine core prior to Boc-protection. URL:[Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate. Source: Indian Journal of Heterocyclic Chemistry.[2] Relevance: Validates the specific synthetic workflow of N1-Boc protection followed by N4-alkylation. URL:[Link]
-
PubChem Compound Summary: 1-Benzylpiperazine. Source: National Library of Medicine (NIH). Relevance: Official toxicology and chemical property data for the deprotected scaffold. URL:[Link]
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A Comprehensive Technical Guide to Tert-butyl 2-benzylpiperazine-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of the 2-Substituted Piperazine Scaffold
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its basic nitrogen atoms can form multiple hydrogen bonds or ionic interactions with biological targets, and its conformationally flexible structure allows for diverse substitution patterns.[1] While symmetrically and N1,N4-disubstituted piperazines are common, the introduction of a substituent at the C2 position, as seen in tert-butyl 2-benzylpiperazine-1-carboxylate, introduces a chiral center and a three-dimensional complexity that opens up new avenues for exploring chemical space and achieving target selectivity.
This guide provides an in-depth review of tert-butyl 2-benzylpiperazine-1-carboxylate, a key building block for the synthesis of a variety of pharmacologically active compounds. We will explore its synthesis, key chemical transformations, and its application in the development of therapeutics targeting the central nervous system, with a particular focus on sigma-1 (σ₁) receptor ligands and monoamine transporter inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.
Synthesis of Tert-butyl 2-benzylpiperazine-1-carboxylate: A Modular Approach
The synthesis of tert-butyl 2-benzylpiperazine-1-carboxylate is not typically a one-step process but rather a strategic sequence of reactions involving the formation of the piperazine ring, selective protection of one of the nitrogen atoms, and subsequent introduction of the benzyl group at the C2 position. The most common and logical approach involves the preparation of a monosubstituted piperazine precursor followed by benzylation.
A highly illustrative and adaptable method is derived from the synthesis of related 2,4-disubstituted piperazines.[2] This involves the initial formation of the piperazine ring, followed by sequential protection and functionalization.
Key Synthetic Strategies
Two primary retrosynthetic disconnections can be envisioned for the synthesis of the target molecule:
-
Alkylation/Reductive Amination of a Pre-formed Piperazine Ring: This is the most direct approach, starting with a suitable piperazine derivative.
-
Cyclization Strategies: Building the piperazine ring with the benzyl substituent already in place, often starting from chiral amino acid precursors.
For the purposes of this guide, we will focus on the first and more common strategy, which offers greater flexibility and is more readily applicable in a standard laboratory setting.
Detailed Synthetic Workflow
The synthesis can be broken down into two main stages:
-
Synthesis of the Mono-Boc-Protected Piperazine Intermediate: This involves the selective protection of one of the nitrogen atoms of the piperazine ring with a tert-butoxycarbonyl (Boc) group.
-
Introduction of the Benzyl Group: This can be achieved through either direct alkylation with a benzyl halide or reductive amination with benzaldehyde on a suitable piperazine precursor. A more advanced approach for enantioselective synthesis involves starting from a chiral precursor like pyrazine-2-carboxylic acid.
Experimental Protocol: Synthesis via Pyrazine-2-carboxylic Acid Intermediate (Adaptable for 2-Benzylpiperazine)
This protocol is adapted from the synthesis of a related compound and provides a robust framework for obtaining the 2-substituted piperazine core.[2]
Step 1: Esterification of Pyrazine-2-carboxylic Acid
-
To a stirred mixture of pyrazine-2-carboxylic acid (1.0 eq) in methanol (MeOH, ~8 mL per gram of acid) at 0–10 °C, add thionyl chloride (SOCl₂, 2.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (EtOAc) twice.
-
Combine the organic phases and concentrate to yield methyl pyrazine-2-carboxylate.
Step 2: Hydrogenation to Methyl Piperazine-2-carboxylate
-
To a solution of methyl pyrazine-2-carboxylate (1.0 eq) in methanol (~8 mL per gram), add 10% Palladium on carbon (Pd/C, 20% w/w).
-
Stir the mixture under a hydrogen atmosphere (50 psi) at 80 °C for 12 hours.
-
After cooling, filter the catalyst and concentrate the solvent under reduced pressure to obtain the crude methyl piperazine-2-carboxylate, which can be used in the next step without further purification.
Step 3: Boc Protection
-
To a stirred mixture of methyl piperazine-2-carboxylate (1.0 eq) and triethylamine (1.0 eq) in dichloromethane (DCM, ~15 mL per gram of piperazine) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.9 eq) in DCM (~5 mL per gram of Boc₂O) dropwise over 1 hour.
-
Allow the reaction mixture to stir for 12 hours, monitoring by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice water and extract with DCM.
-
Wash the organic layer with water, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford tert-butyl 3-(methoxycarbonyl)piperazine-1-carboxylate.
Step 4: Introduction of the Benzyl Group via Reductive Amination
Note: This step is an adaptation for the synthesis of the title compound, starting from a suitable 2-unsubstituted piperazine precursor like 1-Boc-piperazine. A direct reductive amination on the piperazine-2-carboxylate may be complex. A more direct route to the title compound would involve the reductive amination of 1-Boc-piperazine with phenylacetaldehyde or a related electrophile.
A more direct and commonly employed method for the synthesis of N-benzylpiperazines is through direct alkylation or reductive amination of the free amine of a mono-protected piperazine.
Experimental Protocol: Reductive Amination of 1-Boc-piperazine
This protocol describes a general procedure for the reductive amination of 1-Boc-piperazine with an aldehyde.[3]
-
Dissolve 1-Boc-piperazine (1.0 eq) and benzaldehyde (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) to the mixture in portions.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-benzylpiperazine-1-carboxylate.
Note: For the synthesis of the C2-benzylated target compound, a different starting material and strategy, such as those for chiral 2-substituted piperazines, would be necessary.
Key Chemical Transformations
tert-butyl 2-benzylpiperazine-1-carboxylate is a versatile intermediate due to the presence of two key functional groups: the Boc-protected amine and the secondary amine within the piperazine ring.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.
General Protocol for Boc Deprotection:
-
Dissolve the Boc-protected piperazine in a suitable solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or methanol (MeOH).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane or ether.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected piperazine salt.
-
The free base can be obtained by neutralization with a suitable base (e.g., NaOH, NaHCO₃) and subsequent extraction.
N-Alkylation and N-Arylation
The secondary amine of the piperazine ring is nucleophilic and can readily undergo alkylation or arylation reactions to introduce a wide range of substituents at the N4 position.
-
N-Alkylation: This is typically achieved by reacting the deprotected piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
N-Arylation: Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be used to couple the piperazine with aryl halides or triflates, employing a palladium catalyst and a suitable phosphine ligand.
-
Reductive Amination: The secondary amine can also be functionalized via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[4]
Applications in Drug Discovery
The 2-benzylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds targeting the central nervous system.
Sigma-1 (σ₁) Receptor Ligands for Pain Management
The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that has been implicated in a variety of cellular functions, including the modulation of nociceptive signaling.[5][6] Antagonists of the σ₁ receptor have shown promise as potential therapeutics for the treatment of neuropathic pain.[1]
Derivatives of benzylpiperazine have been designed and synthesized as potent and selective σ₁ receptor ligands.[1] For example, a series of N-benzylpiperazinyl derivatives have been developed, with some compounds exhibiting high affinity for the σ₁ receptor (Kᵢ values in the low nanomolar range) and significant selectivity over the σ₂ receptor.[7] Lead compounds from these studies have demonstrated dose-dependent antinociceptive and anti-allodynic effects in preclinical models of inflammatory and neuropathic pain.[7]
| Compound Analogue | σ₁ Receptor Affinity (Kᵢ, nM) | Selectivity (σ₂/σ₁) | Reference |
| 4-Methoxybenzylpiperazinyl derivative | 1.6 | 886 | [7] |
| Phenylpropyl-benzylpiperazine derivative | 0.37 - 2.80 | - | [8] |
Monoamine Transporter Inhibitors
Benzylpiperazine (BZP), the parent compound of the title molecule, is a central nervous system stimulant that acts as a monoamine releaser and reuptake inhibitor, with effects on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[9][10][11] This pharmacological profile is similar to that of amphetamine, though with lower potency.[12] The stimulant and euphoric effects of BZP have led to its use as a recreational drug.[13]
The ability of the benzylpiperazine scaffold to interact with monoamine transporters makes it an attractive starting point for the design of novel antidepressants, anxiolytics, and treatments for other psychiatric disorders. By modifying the substitution pattern on the benzyl and piperazine rings, it is possible to tune the selectivity and potency for the different monoamine transporters. For instance, tert-butyl 2-benzylpiperazine-1-carboxylate can serve as a key intermediate for the synthesis of compounds with dual D₂ and 5-HT₁ₐ receptor affinities, which are of interest for the treatment of psychiatric disorders.[9]
Conclusion
Tert-butyl 2-benzylpiperazine-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through well-established synthetic methodologies. The presence of orthogonally protected nitrogen atoms allows for selective functionalization, enabling the creation of diverse chemical libraries. The demonstrated utility of the 2-benzylpiperazine scaffold in targeting key proteins of the central nervous system, such as the σ₁ receptor and monoamine transporters, underscores its importance in the ongoing quest for novel therapeutics for pain, depression, and other neurological and psychiatric disorders. This guide provides a solid foundation for researchers to harness the potential of this important chemical entity.
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A Technical Guide to the Physicochemical and Chemical Properties of Piperazine Derivatives: A Cornerstone of Modern Drug Discovery
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential scaffold in medicinal chemistry.[1][2][3] Its prevalence in a vast array of clinically successful drugs is not coincidental but is rooted in a unique combination of physicochemical and chemical properties. This guide provides an in-depth exploration of these characteristics, offering researchers, scientists, and drug development professionals the foundational knowledge required to strategically employ piperazine derivatives. We will dissect the core principles of basicity, lipophilicity, and solubility, examine the chemical reactivity that allows for molecular diversification, and detail the analytical methodologies crucial for characterization. By understanding the causality behind these properties, developers can better harness the piperazine moiety to optimize drug candidates for enhanced potency, selectivity, and pharmacokinetic performance.
The Piperazine Scaffold: A Privileged Core
The term "privileged scaffold" is reserved for molecular frameworks that can bind to a wide range of biological targets, and piperazine is a prime example.[1][4] Its structural simplicity, conformational flexibility, and the synthetic tractability of its two nitrogen atoms provide a robust platform for developing drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][3][4][5] The ability to systematically modify the piperazine core allows for the fine-tuning of absorption, distribution, metabolism, and excretion (ADME) profiles, which is a critical aspect of modern drug design.[1][6]
Fundamental Physicochemical Properties
The therapeutic utility of a piperazine derivative is fundamentally governed by its physicochemical properties. These characteristics dictate how the molecule behaves in a biological system, from its solubility in aqueous environments to its ability to cross cellular membranes.
Basicity and Ionization State (pKa)
The most defining feature of the piperazine ring is the basicity conferred by its two nitrogen atoms. The parent, unsubstituted piperazine, exhibits two distinct pKa values:
This dual basicity is of paramount importance. At a physiological pH of 7.4, the higher pKa ensures that one of the nitrogen atoms is predominantly protonated, rendering the molecule charged.[7] This charge significantly enhances aqueous solubility. The lower pKa means the second nitrogen is largely unprotonated at physiological pH, providing a site for hydrogen bonding or further chemical modification. The ability to modulate these pKa values through substitution is a key tool for medicinal chemists. For instance, attaching electron-withdrawing groups (e.g., acyl or sulfonyl groups) to the nitrogen atoms decreases their basicity.[7] This fine-tuning of the ionization state is critical for optimizing a drug's balance between solubility and the membrane permeability required to reach its target.[1][6]
Table 1: pKa Values of Representative Piperazine Derivatives
| Compound | Substituent(s) | pKa (Most Basic Center) | Reference(s) |
| Piperazine | None | 9.73 | [6][7][9] |
| 1-Methylpiperazine | 1-CH₃ | ~9.2 | [10] |
| 1,4-Dimethylpiperazine | 1,4-(CH₃)₂ | ~8.1 | [10] |
| 1-Phenylpiperazine | 1-C₆H₅ | ~7.0 | [7] |
| 1-(Trifluoromethylphenyl)piperazine | 1-C₆H₄-CF₃ | Varies with position | [7] |
The acid-base equilibrium of the piperazine ring dictates its charge state in different biological compartments, directly influencing its absorption and distribution.
Caption: Acid-base equilibrium of the piperazine scaffold.
Lipophilicity (LogP and LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.[11]
Unsubstituted piperazine is highly hydrophilic, with a LogP value of approximately -1.5.[6][9][12] This inherent water-solubility is advantageous for formulation but can hinder cell permeability. The true power of the piperazine scaffold lies in the ability to dramatically increase lipophilicity by adding substituents to the nitrogen atoms. As a general trend, both the volume of distribution (Vss) and total clearance (Cl) of piperazine derivatives increase with lipophilicity.[11] Furthermore, brain uptake is enhanced with greater lipophilicity, a key consideration for CNS-acting drugs.[11]
Solubility
The high aqueous solubility of the parent piperazine molecule is a direct result of its polarity and the ability of its nitrogen atoms to form hydrogen bonds with water.[8][12] For derivatives, solubility is a delicate balance between the inherent hydrophilicity of the core and the lipophilicity of its substituents. In cases where a highly lipophilic derivative has poor aqueous solubility, chemists can leverage the basicity of the piperazine nitrogen to form salts (e.g., citrate, hydrochloride), which are typically much more soluble in water.[13] This strategy is widely used to develop oral and intravenous drug formulations.[6]
Structural and Conformational Properties
The piperazine ring is not a static, flat structure. It is a conformationally flexible six-membered ring that predominantly adopts a 'chair' conformation to minimize steric strain.[1][8] This flexibility allows derivatives to adapt their shape to fit optimally within the binding pockets of diverse biological targets like enzymes and receptors.[1]
In the solid state, the specific packing of piperazine derivatives in a crystal lattice can lead to polymorphism—the existence of multiple crystalline forms.[14] Different polymorphs of the same compound can have distinct physical properties, including solubility, stability, and melting point, which can have significant implications for drug manufacturing and bioavailability.[15][16]
Chemical Reactivity and Metabolic Fate
The chemical versatility of piperazine is centered on the reactivity of its secondary amine groups. These sites provide convenient handles for synthetic modification, but they are also potential sites for metabolic breakdown.
Key Synthetic Reactions for Derivatization
The construction of diverse piperazine libraries is enabled by a robust set of chemical reactions.
-
N-Alkylation and N-Acylation: These are the most fundamental reactions, allowing for the attachment of a vast array of side chains to one or both nitrogen atoms.[13]
-
Selective N-Monosubstitution: Achieving selective modification of only one nitrogen is crucial for many drug candidates. This is often accomplished through three primary strategies:
-
Protecting Groups: One nitrogen is temporarily deactivated with a protecting group like tert-butoxycarbonyl (Boc), allowing the other nitrogen to react selectively. The protecting group is then removed in a subsequent step.[1]
-
Stoichiometry Control: Carefully controlling the ratio of piperazine to the electrophile can favor monosubstitution.[1]
-
Reductive Amination: This powerful reaction involves condensing piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced to yield the N-alkylated product.[1]
-
-
C-H Functionalization: More recent advances in synthetic chemistry have enabled the direct modification of the carbon-hydrogen bonds on the piperazine ring, opening new avenues for creating novel analogs.[1][17]
Caption: Key synthetic pathways for piperazine derivatization.
Metabolic Stability
While essential for synthesis, the nitrogen atoms also make the piperazine ring a common site for metabolism by enzymes, particularly the cytochrome P450 (CYP) family.[6][18] This metabolic liability can lead to rapid clearance of a drug from the body, reducing its efficacy. Common metabolic pathways include N-dealkylation, oxidation of the carbon atoms adjacent to the nitrogens, and ring opening.
A key challenge in drug design is to create derivatives that are resistant to metabolic breakdown. Strategies include introducing bulky groups near the nitrogen atoms to sterically hinder enzyme access or replacing a metabolically labile part of the molecule with a more stable bioisostere.[19] Studies on the stability of piperazine derivatives in whole blood have shown that benzyl piperazines tend to be more stable than phenyl piperazines, and that storage conditions can significantly impact degradation.[20][21]
Analytical Characterization
The rigorous characterization of any new piperazine derivative is essential to confirm its identity, purity, and physical properties. A multi-technique approach is typically employed.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses for separating and quantifying piperazine derivatives.[22] Since the piperazine ring itself lacks a strong UV chromophore, HPLC analysis often requires a pre-column derivatization step—for example, with 4-chloro-7-nitrobenzofuran (NBD-Cl)—to create a product that can be sensitively detected by a UV detector.[22]
-
Mass Spectrometry (MS): MS and its tandem variations (MS/MS) are indispensable for determining the molecular weight and elucidating the structure of new compounds by analyzing their fragmentation patterns.[23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure and connectivity of atoms. Advanced NMR techniques can also be used to study the conformational dynamics of the piperazine ring.[25]
-
X-ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in its solid, crystalline state, providing definitive proof of structure and revealing details about polymorphism.[14][26]
Protocol: HPLC-UV Analysis of Piperazine Derivatives after Derivatization with NBD-Cl
Objective: To quantify a piperazine derivative in a sample matrix by converting it to a UV-active product.
Rationale: This protocol addresses the poor UV absorbance of the native piperazine scaffold. NBD-Cl reacts with the secondary amine of piperazine to form a highly conjugated product with strong absorbance, enabling sensitive detection and accurate quantification via HPLC with a standard UV detector.[22]
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the piperazine derivative standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Prepare the unknown sample, ensuring it is dissolved in the same solvent.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of each standard or sample with 100 µL of a borate buffer solution (pH 9.0).
-
Add 100 µL of a 1 mg/mL solution of NBD-Cl in acetonitrile.
-
Vortex the mixture briefly and incubate in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, cool the mixture to room temperature and add 10 µL of 1 M HCl to stop the reaction.
-
-
HPLC Analysis:
-
Instrumentation: HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Set the detector to the wavelength of maximum absorbance for the NBD-piperazine adduct (typically ~470 nm).
-
-
Data Analysis:
-
Integrate the peak area of the derivatized piperazine for each standard and the unknown sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the piperazine derivative in the unknown sample by interpolating its peak area on the calibration curve.
-
Caption: General workflow for the analytical characterization of a novel piperazine derivative.
Conclusion and Future Outlook
The piperazine scaffold is a testament to the power of a well-understood molecular framework in drug discovery. Its unique combination of tunable basicity, conformational flexibility, and synthetic accessibility has cemented its status as a privileged structure.[1][4] By mastering its fundamental physical and chemical properties, scientists can rationally design next-generation therapeutics with improved efficacy and safety profiles. The future of piperazine-based drug design will likely involve its integration into more complex molecular architectures, such as hybrid scaffolds and macrocycles, and the use of computational and machine-learning models to more accurately predict the ADME and toxicological properties of novel derivatives.[1]
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- PIPERAZINE. Chemicalland21.
- Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU.
- Structures of piperazine, piperidine and morpholine. (2001).
- Current awareness of piperazines: pharmacology and toxicology. (2011). PubMed.
- p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2020).
- pK a values of common substituted piperazines.
- Metabolic interactions with piperazine-based 'party pill' drugs. (2010).
- Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.
- [Neurologic Adverse Effects of Piperazine]. (1984). PubMed.
- Lipophilicity and disposition of 1-aryl-piperazines in the r
- Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF. (2022).
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH.
- The medicinal chemistry of piperazines: A review. (2024). PubMed.
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Methodological & Application
Synthesis of tert-butyl 2-benzylpiperazine-1-carboxylate: A Detailed Protocol for Pharmaceutical Research
This comprehensive guide provides a detailed protocol for the synthesis of tert-butyl 2-benzylpiperazine-1-carboxylate, a key building block in the development of novel therapeutics, particularly in the realm of neurological disorders.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.
Introduction
Tert-butyl 2-benzylpiperazine-1-carboxylate is a chiral piperazine derivative that serves as a versatile intermediate in medicinal chemistry. The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and utility in various synthetic transformations, while the benzyl group provides a key structural motif for interaction with biological targets.[2][3] This protocol outlines a reliable two-step synthesis commencing from readily available starting materials.
Overall Synthesis Strategy
The synthesis of tert-butyl 2-benzylpiperazine-1-carboxylate is achieved through a two-step process:
-
N-Alkylation: Synthesis of the intermediate, 1-benzylpiperazine, via the alkylation of piperazine with benzyl chloride.
-
N-Boc Protection: Selective protection of one of the secondary amine groups of 1-benzylpiperazine with di-tert-butyl dicarbonate (Boc anhydride).
Sources
Application Note: Regioselective N-Boc Protection of 2-Benzylpiperazine
Executive Summary
The protection of 2-benzylpiperazine with a tert-butoxycarbonyl (Boc) group is a fundamental transformation in the synthesis of peptidomimetics, neurokinin antagonists, and HIV protease inhibitors. However, the presence of two secondary amine sites creates a regioselectivity challenge.
This guide details the experimental procedures to selectively target the N4-position (the kinetically favored product) and provides strategies for N1,N4-bis-protection . It also addresses the critical "rotamer effect" observed in NMR spectroscopy for these derivatives, which often leads to misinterpretation of analytical data.
Critical Compliance Note: 1-Benzylpiperazine (BZP) is a controlled substance in many jurisdictions (e.g., Schedule I in the USA, Class C in New Zealand).[1] Researchers must ensure all work is conducted under appropriate DEA/local regulatory licenses.
Mechanistic Insight & Regioselectivity
The core challenge in protecting 2-benzylpiperazine lies in distinguishing between the two secondary amines:
-
N1 (Proximal): Located adjacent to the bulky benzyl group at C2. This position suffers from significant steric hindrance.
-
N4 (Distal): Located at the "tail" of the piperazine ring, relatively unhindered and more nucleophilic.
Under kinetically controlled conditions (low temperature, stoichiometric reagent loading), the electrophilic Boc anhydride (
Reaction Pathway Diagram
Caption: Kinetic pathway favoring N4-functionalization due to steric hindrance at the N1 position.
Experimental Protocols
Protocol A: Selective Synthesis of 4-Boc-2-benzylpiperazine
This protocol maximizes the yield of the mono-protected N4 species while minimizing di-Boc formation.
Reagents:
-
2-Benzylpiperazine (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (0.95 equiv) — Note: Slight deficit prevents over-reaction. -
Triethylamine (
) (1.5 equiv) -
Dichloromethane (DCM) (anhydrous, 10 mL/mmol)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzylpiperazine (1.0 equiv) and
(1.5 equiv) in anhydrous DCM. -
Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes.
-
Addition: Dissolve
(0.95 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a pressure-equalizing addition funnel or syringe pump. Slow addition is critical to maintain local stoichiometric balance. -
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (rt). Stir for an additional 3–5 hours.
-
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The product is less polar than the starting material. Ninhydrin stain will visualize the free amine (N1).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with water (
), saturated ( ), and brine ( ). -
Note: Avoid acidic washes (e.g., HCl) as the product is an amine and will protonate/extract into the aqueous layer.
-
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).
Yield Expectation: 75–85% as a colorless oil or low-melting solid.
Protocol B: Synthesis of N1,N4-Bis(Boc)-2-benzylpiperazine
Used when complete protection is required for purification or intermediate storage.
Reagents:
-
2-Benzylpiperazine (1.0 equiv)
- (2.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Catalyst required to push N1 reaction.
- (3.0 equiv)
-
THF or DCM (10 mL/mmol)
Procedure:
-
Dissolve 2-benzylpiperazine,
, and DMAP in the solvent. -
Add
(2.5 equiv) in one portion at room temperature. -
Heat the mixture to reflux (if using THF) or stir vigorously at rt (if using DCM) for 12–18 hours.
-
Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DMAP and excess piperazine), then saturated
and brine. -
Purification: Recrystallization from Hexanes/EtOAc is often possible; otherwise, use a short silica plug (eluting with 20% EtOAc/Hexanes).
Analytical Validation & Troubleshooting
The "Rotamer" Trap in NMR
Boc-piperazines exhibit restricted rotation around the carbamate C-N bond, leading to broad signals or signal splitting in
Diagnostic NMR Features (4-Boc-2-benzylpiperazine):
-
Aromatic Region: 7.1–7.4 ppm (5H, Multiplet).
-
Boc Group: ~1.45 ppm (9H, Singlet).[2]
-
Piperazine Ring: Broad multiplets between 2.8–4.0 ppm.
-
Validation: To confirm purity, run the NMR at elevated temperature (e.g., 50–60 °C in DMSO-
). The broad peaks should coalesce into sharp, defined signals.
Data Summary Table
| Parameter | 4-Boc-2-benzylpiperazine (Target) | 1-Boc-2-benzylpiperazine (Minor) |
| Regioselectivity | Major product (>90% ratio under kinetic control) | Minor product (<10%) |
| TLC ( | Higher | Slightly lower |
| Key NMR Shift | C2-H (benzylic methine) is shielded (~2.8-3.0 ppm) | C2-H is deshielded (~4.0+ ppm) due to alpha-carbamate |
| Reaction Driver | Kinetic control (Steric accessibility) | Requires thermodynamic forcing or indirect route |
Troubleshooting Guide
| Issue | Cause | Solution |
| Low Yield | Loss of product to aqueous layer during workup. | The mono-Boc amine is still basic. Ensure the aqueous layer pH > 10 during extraction, or use DCM for extraction (better solubility). |
| Di-Boc Formation | Excess | Strictly control stoichiometry (0.95 equiv). Keep reaction at 0 °C for the addition phase. |
| Solidification | Product is a waxy solid. | If oil persists, triturated with cold pentane or hexanes to induce crystallization. |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for amine protection conditions).
-
O'Brien, P., et al. (2016). "Lithiation–Trapping of N-Boc Piperazines: Generation of 2-Substituted Piperazines." Chemistry – A European Journal.
- Jacobsen, E. N., et al. (2000). "Enantioselective synthesis of 2-substituted piperazines." Journal of Organic Chemistry.
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "BZP (1-benzylpiperazine) drug profile." (For legal/safety context).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 75994, 1-Benzylpiperazine."
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Modular Approach to Sigma-1 Receptor Ligand Synthesis Utilizing tert-butyl 2-benzylpiperazine-1-carboxylate
Abstract
The sigma-1 (σ₁) receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression.[1][2][3] Its role in modulating crucial cellular processes like calcium signaling, mitochondrial function, and oxidative stress response underscores the demand for novel, selective ligands to probe its function and develop new therapeutics.[4] This guide provides a detailed, modular synthetic strategy for preparing a diverse library of σ₁ receptor ligands starting from the versatile building block, tert-butyl 2-benzylpiperazine-1-carboxylate. We present robust, step-by-step protocols for Boc deprotection and subsequent N-alkylation, complete with mechanistic insights, characterization data, and troubleshooting advice to empower researchers in drug discovery and medicinal chemistry.
Introduction and Strategic Overview
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in σ₁ receptor ligands.[5][6][7] Its two nitrogen atoms offer a convenient handle for introducing diverse substituents to explore the structure-activity relationship (SAR) and optimize properties like affinity, selectivity, and pharmacokinetics.[8] The starting material, tert-butyl 2-benzylpiperazine-1-carboxylate, is strategically advantageous for several reasons:
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group protects one of the piperazine nitrogens. This group is stable under a wide range of reaction conditions but can be cleanly removed under mild acidic conditions, allowing for selective functionalization of the newly freed secondary amine.[9][10]
-
Embedded Pharmacophore Element: The benzyl group at the 2-position of the piperazine ring can serve as a core structural element that contributes to binding at the σ₁ receptor, a common feature in many known ligands.[5]
-
Chiral Center: The C2 position is a stereocenter, allowing for the synthesis of enantiomerically pure ligands, which is often critical for selective receptor interaction.
Our synthetic approach is a two-step process, designed for flexibility and modularity, enabling the rapid generation of diverse ligand libraries.
The core strategy involves:
-
Step 1: Boc Deprotection: Acid-catalyzed removal of the Boc protecting group to unmask the secondary amine of the piperazine core.
-
Step 2: N-Functionalization: Introduction of various chemical moieties onto the newly available nitrogen via reactions such as alkylation, acylation, or reductive amination to generate the final target ligands.
This modularity allows researchers to systematically vary the "R" group to probe the chemical space around the piperazine core and identify ligands with optimal pharmacological profiles.
General Synthetic Workflow
The overall synthetic pathway is depicted below. This workflow allows for the creation of a library of N-substituted 2-benzylpiperazine derivatives from a common intermediate.
Caption: General workflow for the synthesis of σ₁ receptor ligands.
Detailed Experimental Protocols
Materials and Equipment
| Reagents & Solvents | Equipment |
| tert-butyl 2-benzylpiperazine-1-carboxylate | Round-bottom flasks |
| Trifluoroacetic Acid (TFA) | Magnetic stirrer and stir bars |
| Dichloromethane (DCM), anhydrous | Ice bath |
| Sodium bicarbonate (NaHCO₃), saturated solution | Rotary evaporator |
| Alkyl halides or other electrophiles (R-X) | Thin Layer Chromatography (TLC) plates (silica) |
| Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) | Glassware for extraction (separatory funnel) |
| Acetonitrile (ACN) or Dimethylformamide (DMF) | Column chromatography setup (silica gel) |
| Anhydrous sodium sulfate (Na₂SO₄) | NMR Spectrometer, Mass Spectrometer (LC-MS) |
Protocol 1: Boc Deprotection of tert-butyl 2-benzylpiperazine-1-carboxylate
This protocol describes the standard and highly effective method for removing the Boc protecting group using trifluoroacetic acid (TFA).
Mechanism Insight: The reaction proceeds via acid-catalyzed cleavage. The carbonyl oxygen of the Boc group is protonated, making it a better leaving group. The unstable tert-butyl cation is eliminated, which then deprotonates to form isobutylene gas, driving the reaction to completion.[11]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve tert-butyl 2-benzylpiperazine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and stir for 5-10 minutes until the solution reaches 0 °C.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Aqueous Work-up: Dissolve the resulting residue in DCM. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-benzylpiperazine intermediate, which can often be used in the next step without further purification.
| Parameter | Condition/Value | Rationale |
| Solvent | Dichloromethane (DCM) | Excellent solvent for starting material and stable to acidic conditions. |
| Acid | Trifluoroacetic Acid (TFA) | Strong acid that effectively cleaves the Boc group; volatile and easily removed. |
| Temperature | 0 °C to Room Temp | Initial cooling controls potential exotherm; reaction proceeds efficiently at RT. |
| Monitoring | TLC (e.g., 10% MeOH in DCM) | Allows for clear visualization of starting material consumption and product formation. |
Protocol 2: N-Alkylation of 2-Benzylpiperazine
This protocol details the introduction of an alkyl group onto the free secondary amine of the 2-benzylpiperazine intermediate.
Mechanism Insight: This is a standard nucleophilic substitution (Sₙ2) reaction. The lone pair of the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrogen halide (H-X) byproduct, preventing protonation of the piperazine nitrogen which would render it non-nucleophilic.[12]
Step-by-Step Procedure:
-
Setup: To a solution of crude 2-benzylpiperazine (1.0 equiv.) in a suitable solvent like acetonitrile or DMF (approx. 0.1 M), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv.) or an inorganic base like potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Reagent Addition: Add the desired alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.2 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat (e.g., 50-80 °C) as needed to drive the reaction to completion. Monitor progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure. Dilute the residue with water and extract with an organic solvent like ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure N-alkyl-2-benzylpiperazine ligand.
| Parameter | Condition/Value | Rationale |
| Solvent | ACN or DMF | Polar aprotic solvents that facilitate Sₙ2 reactions. |
| Base | DIPEA or K₂CO₃ | Neutralizes the H-X byproduct without competing as a nucleophile. |
| Temperature | RT to 80 °C | Dependent on the reactivity of the alkylating agent. |
| Purification | Column Chromatography | Essential for removing unreacted starting materials and byproducts. |
Characterization and Validation
The identity and purity of the final synthesized ligands must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Successful alkylation can be verified by the appearance of new signals corresponding to the added "R" group and shifts in the signals of the piperazine ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS is used to confirm the molecular weight of the final compound, providing its elemental composition.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Example Characterization Data for a Hypothetical Ligand (N-propyl-2-benzylpiperazine):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.20 (m, 5H, Ar-H), 3.05-2.90 (m, 3H), 2.85-2.75 (m, 2H), 2.60 (td, J = 11.6, 2.8 Hz, 1H), 2.40 (t, J = 7.5 Hz, 2H), 2.20 (td, J = 11.2, 3.2 Hz, 1H), 1.95 (dt, J = 11.6, 2.4 Hz, 1H), 1.55 (sext, J = 7.5 Hz, 2H), 0.92 (t, J = 7.4 Hz, 3H).
-
MS (ESI+): m/z calculated for C₁₄H₂₂N₂ [M+H]⁺: 219.1805; found: 219.1801.
Biological Evaluation: Sigma-1 Receptor Binding Assay
To validate that the synthesized compounds are indeed σ₁ receptor ligands, a competitive radioligand binding assay is performed.[13]
Principle: The assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., -pentazocine) from the σ₁ receptor in a tissue homogenate (e.g., guinea pig brain) or cells expressing the receptor.[13][14][15]
Brief Protocol:
-
Prepare membrane homogenates from a σ₁-rich source.
-
Incubate the membranes with a fixed concentration of -pentazocine and varying concentrations of the synthesized test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to an affinity constant (Kᵢ) using the Cheng-Prusoff equation.
A low nanomolar Kᵢ value indicates high affinity for the σ₁ receptor.[6][7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Add more TFA or increase the reaction time. Confirm acid quality. |
| Low Yield in Alkylation | Poorly reactive alkylating agent; steric hindrance. | Increase reaction temperature; switch to a more reactive halide (I > Br > Cl); consider an alternative method like reductive amination. |
| Di-alkylation of Piperazine | (Occurs if starting from piperazine itself, not the Boc-protected intermediate) | This protocol avoids this by using the mono-protected starting material. |
| Difficult Purification | Co-elution of product with starting material or byproducts. | Optimize chromatography: change solvent system, use a different stationary phase, or try converting the product to a salt for crystallization.[16] |
Conclusion
The synthetic strategy outlined in this guide, centered on the versatile tert-butyl 2-benzylpiperazine-1-carboxylate building block, provides a robust and modular platform for the efficient synthesis of novel sigma-1 receptor ligands. By combining a reliable deprotection step with a flexible N-functionalization protocol, researchers can rapidly generate diverse chemical entities. The detailed methods, mechanistic rationale, and validation protocols provided herein are intended to equip drug development professionals and medicinal chemists with the necessary tools to accelerate the discovery of new therapeutics targeting the sigma-1 receptor.
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-
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]
-
Nguyen, L., Lucke-Wold, B. P., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127(1), 17-29. [Link]
-
Farkas, A., & Fodor, L. (2018). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology, 16(9), 1279-1287. [Link]
-
Penke, B., Fulop, L., et al. (2018). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. CNS & Neurological Disorders - Drug Targets, 17(5), 338-348. [Link]
-
Weng, T. Y., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10998. [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21. [Link]
-
Xu, M., et al. (2012). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. [Link]
- Choi, J. J., et al. (2013). Sigma-1 receptor ligands and methods of use.
-
Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 131, 145-156. [Link]
-
Abadi, A. H., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Link]
-
Kassiou, M., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(16), 6043-6052. [Link]
-
Schmidt, H. R., et al. (2018). Structural basis for σ1 receptor ligand recognition. Nature Structural & Molecular Biology, 25(10), 962-969. [Link]
-
Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate. [Link]
-
Flinn, B., et al. (2010). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Letters in Organic Chemistry, 7(4), 324-331. [Link]
-
Choi, S. R., et al. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. [Link]
-
Abadi, A. H., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003-2012. [Link]
-
Serra, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1845-1858. [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]
-
Abate, C., et al. (2017). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. ACS Medicinal Chemistry Letters, 8(1), 108-113. [Link]
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The Versatile Scaffolding of Tert-butyl 2-benzylpiperazine-1-carboxylate in Bioactive Molecule Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in a vast array of bioactive molecules, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures. Within this class of heterocyclic compounds, tert-butyl 2-benzylpiperazine-1-carboxylate stands out as a particularly valuable building block for drug discovery and development. Its unique combination of a sterically demanding tert-butoxycarbonyl (Boc) protecting group, a chiral center at the 2-position, and a benzyl substituent provides medicinal chemists with a powerful tool for creating diverse libraries of compounds with a wide range of biological activities.
This technical guide provides an in-depth exploration of tert-butyl 2-benzylpiperazine-1-carboxylate as a key intermediate in the synthesis of bioactive molecules. We will delve into its synthesis, key reactions, and its application in the construction of compounds targeting various therapeutic areas, from central nervous system (CNS) disorders to infectious diseases. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes key data for (R)-tert-butyl 2-benzylpiperazine-1-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | [1] |
| Appearance | White solid | [1] |
| CAS Number | 947684-78-8 ((R)-enantiomer) | [1] |
| Purity | Typically >98% | [1] |
| Storage | Room Temperature | [1] |
Strategic Synthesis of the Chiral Building Block
The enantioselective synthesis of tert-butyl 2-benzylpiperazine-1-carboxylate is crucial for its application in the development of stereospecific bioactive molecules. A common and effective strategy involves a multi-step sequence starting from an enantiopure α-amino acid. This approach ensures the desired stereochemistry at the C2 position of the piperazine ring.
Figure 1: General workflow for the asymmetric synthesis of the target building block.
Protocol 1: Synthesis of (R)-tert-butyl 2-benzylpiperazine-1-carboxylate from D-Phenylalaninol
This protocol outlines a representative synthesis of the (R)-enantiomer starting from commercially available D-phenylalaninol.
Materials:
-
D-Phenylalaninol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
tert-Butyl (2-bromoethyl)carbamate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Mesylation of D-Phenylalaninol:
-
Dissolve D-phenylalaninol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool the mixture to 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylated intermediate.
-
-
N-Alkylation and Cyclization:
-
Dissolve the crude mesylated intermediate and tert-butyl (2-bromoethyl)carbamate (1.2 eq) in anhydrous acetonitrile (ACN).
-
Add potassium carbonate (3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir overnight.
-
Monitor the formation of the cyclized product by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (R)-tert-butyl 2-benzylpiperazine-1-carboxylate.
-
Key Synthetic Transformations and Applications
The strategic placement of the Boc protecting group on the N1 nitrogen and the presence of a secondary amine at the N4 position make tert-butyl 2-benzylpiperazine-1-carboxylate an ideal substrate for a variety of synthetic transformations.
Figure 2: Key synthetic pathways utilizing the target building block.
Application in the Synthesis of CNS-Active Agents: σ₁ Receptor Ligands
The σ₁ receptor is a promising target for the treatment of various central nervous system disorders, including neuropathic pain and depression. The benzylpiperazine scaffold has been identified as a privileged structure for designing potent and selective σ₁ receptor ligands.[2]
Example Application: Synthesis of a Novel σ₁ Receptor Antagonist
The following scheme illustrates the use of tert-butyl 2-benzylpiperazine-1-carboxylate in the synthesis of a potential σ₁ receptor antagonist.
Figure 3: Synthetic route to a σ₁ receptor ligand.
Protocol 2: N-Acylation and Deprotection for Bioactive Amide Synthesis
This protocol details a general procedure for the N-acylation of the N4 position followed by Boc deprotection.
Materials:
-
(R)-tert-butyl 2-benzylpiperazine-1-carboxylate
-
Carboxylic acid of interest (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
N-Acylation:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of (R)-tert-butyl 2-benzylpiperazine-1-carboxylate (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected amide in DCM.
-
Add trifluoroacetic acid (TFA) (10-20 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with saturated NaHCO₃ solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the final deprotected product.
-
Further purification can be achieved by preparative HPLC if necessary.
-
Further Applications in Drug Discovery
The versatility of tert-butyl 2-benzylpiperazine-1-carboxylate extends beyond CNS targets. The ability to introduce a wide range of substituents at the N4 position, coupled with the inherent chirality of the scaffold, makes it a valuable starting material for the synthesis of:
-
Antiviral Agents: The piperazine nucleus is a common feature in many antiviral drugs. The 2-benzylpiperazine scaffold can be elaborated to mimic key pharmacophoric interactions with viral proteins.
-
Anticancer Agents: The piperazine moiety is present in several kinase inhibitors and other anticancer drugs. The stereochemistry of the 2-benzyl group can be exploited to achieve selective binding to target proteins.
-
Cardiovascular Drugs: Derivatives of piperazine have been developed as calcium channel blockers and antihypertensive agents.
Conclusion
Tert-butyl 2-benzylpiperazine-1-carboxylate is a high-value building block in medicinal chemistry, offering a unique combination of features that facilitate the synthesis of diverse and complex bioactive molecules. Its enantiopure nature allows for the development of stereospecific drugs, which is of paramount importance in modern drug design. The synthetic protocols and applications outlined in this guide demonstrate the strategic importance of this compound and provide a foundation for its use in a wide range of drug discovery programs. The continued exploration of the chemical space accessible from this versatile scaffold is likely to yield novel therapeutic agents for years to come.
References
-
001Chemical. (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate. Available at: [Link]
-
Stoltz, B. M., et al. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 48(43), 8055-8059. Available at: [Link]
-
RTI International. (2010). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Available at: [Link]
-
Organic Syntheses. 1-benzylpiperazine. Available at: [Link]
-
MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(6), 1386. Available at: [Link]
-
Perrone, R., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2005-2019. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
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PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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SWGDRUG. (2005). BENZYLPIPERAZINE. Available at: [Link]
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001Chemical. (n.d.). CAS No. 947684-78-8, (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate. Available at: [Link]
-
PubChem. (n.d.). Tert-butyl Piperazine-1-carboxylate Hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Kummari, L. et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 606-612. Available at: [Link]
-
de la Fuente, M. C., et al. (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 13(31), 8496-8503. Available at: [Link]
-
Supporting Information for "A mild and efficient one-pot synthesis of carbamates from alcohols using triphosgene". Available at: [Link]
Sources
Application Note: High-Resolution Chiral Separation of tert-Butyl 2-Benzylpiperazine-1-carboxylate Enantiomers by HPLC
Abstract
This application note presents a detailed and robust protocol for the analytical and preparative chiral separation of the enantiomers of tert-butyl 2-benzylpiperazine-1-carboxylate. This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents, where stereochemical purity is critical for therapeutic efficacy and safety.[1][2] The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP), demonstrating excellent resolution and peak symmetry. This guide provides a comprehensive walkthrough of the methodology, from initial screening to method optimization and validation, intended for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Imperative of Chiral Purity in Piperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting a wide range of conditions, including central nervous system disorders, cancer, and infectious diseases.[3] When a substitution on the piperazine ring creates a stereocenter, as in tert-butyl 2-benzylpiperazine-1-carboxylate, the resulting enantiomers can exhibit significantly different pharmacological and toxicological profiles.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and control of enantiomeric purity, often requiring the development of single-enantiomer drugs.[4]
Consequently, the development of reliable and efficient methods for separating and quantifying these enantiomers is a critical step in the pharmaceutical pipeline.[5][6] High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose, offering both analytical quantification and preparative isolation capabilities.[5][7][8]
The Science of Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers relies on the principle of chiral recognition, where the chiral stationary phase interacts differently with each enantiomer, leading to the formation of transient, diastereomeric complexes with different binding energies.[4][9] This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation.[4]
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives coated or immobilized on a silica support, have proven to be exceptionally versatile and effective for a broad range of chiral compounds, including piperazine derivatives.[1][10]
The primary mechanisms of chiral recognition on these phases include:
-
Hydrogen Bonding: Interactions between polar groups on the analyte (e.g., N-H groups in the piperazine ring) and the carbamate groups on the CSP.
-
π-π Interactions: Stacking interactions between aromatic rings in the analyte (the benzyl group) and the phenyl groups of the carbamate selector.[4]
-
Steric Interactions: The three-dimensional structure of the chiral selector creates grooves and cavities that sterically hinder one enantiomer more than the other, forcing a specific orientation that enhances other interactions.[4]
-
Dipole-Dipole Interactions: Interactions between polar bonds in the analyte and the CSP.
The Boc (tert-butoxycarbonyl) protecting group on the piperazine nitrogen also plays a significant role in how the molecule presents itself to the chiral stationary phase, influencing retention and selectivity.
Experimental Workflow for Chiral Method Development
The development of a successful chiral separation method is a systematic process. It begins with screening different CSPs and mobile phases and progresses to fine-tuning the optimal conditions.
Caption: A systematic workflow for developing a chiral HPLC separation method.
Detailed Protocol: Analytical Separation
This protocol provides a highly effective starting point for the chiral separation of tert-butyl 2-benzylpiperazine-1-carboxylate enantiomers. Optimization may be required based on the specific HPLC system and purity requirements.
Materials and Instrumentation
-
HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV or PDA detector.
-
Chiral Column: Immobilized cellulose tris(3,5-dichlorophenylcarbamate) on silica gel. (e.g., Chiralpak® IC or equivalent).
-
Chemicals: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: Racemic tert-butyl 2-benzylpiperazine-1-carboxylate standard.
Standard Solution Preparation
-
Prepare a stock solution of the racemic standard at a concentration of 1.0 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection to prevent column blockage.
Chromatographic Conditions
The selection of an appropriate chiral stationary phase is the most critical factor in achieving separation.[1] For piperazine derivatives, immobilized polysaccharide-based CSPs are often highly effective.[1] The addition of a basic additive like DEA is crucial for obtaining good peak shape and preventing peak tailing when analyzing basic compounds like piperazines.[7]
| Parameter | Recommended Condition | Causality and Rationale |
| Chiral Column | Cellulose tris(3,5-dichlorophenylcarbamate), 5 µm, 4.6 x 250 mm | This CSP provides a combination of π-π, hydrogen bonding, and steric interactions well-suited for the analyte's structure. Immobilized phases offer greater solvent compatibility.[1] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) | Normal phase mode often provides better selectivity for this class of compounds. IPA acts as the polar modifier to control retention, while DEA is a basic additive that minimizes peak tailing by competing with the analyte for active sites on the silica support.[7][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.[1] |
| Column Temperature | 35 °C | Elevated temperature can improve peak efficiency and reduce analysis time. It is a key parameter to optimize for selectivity.[1][11] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |
| Detection | UV at 205 nm | The analyte lacks a strong chromophore, but detection at low UV wavelengths provides adequate sensitivity for analysis.[1][11] |
Data Analysis and Interpretation
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Injection: Inject the prepared standard solution.
-
Analysis: Identify the two peaks corresponding to the enantiomers.
-
Calculate Resolution (Rs): Assess the quality of the separation using the resolution factor. A resolution of Rs > 1.5 is considered baseline separation.[1]
-
Calculate Enantiomeric Excess (% ee): For non-racemic samples, determine the enantiomeric purity using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[1]
Method Validation and Robustness
For use in a regulated environment, the analytical method must be validated to ensure it is fit for purpose. Key validation parameters include:
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Precision: Assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.[11]
Protocol: Preparative Scale-Up Considerations
Scaling up the analytical method to a preparative scale allows for the isolation of pure enantiomers for further study.[12]
-
Column Selection: Use a larger internal diameter column (e.g., 20 mm or 50 mm ID) packed with the same CSP material.
-
Flow Rate Adjustment: The flow rate must be scaled proportionally to the cross-sectional area of the column.
-
Sample Loading: Conduct a loading study to determine the maximum amount of racemic mixture that can be injected without compromising the resolution between the enantiomers.
-
Fraction Collection: Use an automated fraction collector triggered by UV signal to collect the separated enantiomer peaks.
-
Purity Analysis: Analyze the collected fractions using the analytical method to confirm their enantiomeric purity.
Supercritical Fluid Chromatography (SFC) can also be considered as a powerful alternative for preparative separations, often offering faster separations and reduced solvent consumption compared to preparative HPLC.[13]
Conclusion
This application note details a reliable and high-resolution HPLC method for the chiral separation of tert-butyl 2-benzylpiperazine-1-carboxylate enantiomers. The use of a cellulose-based chiral stationary phase in normal phase mode provides excellent selectivity and resolution. The provided protocol serves as a robust starting point for analytical method development, validation, and scale-up for preparative applications, supporting the critical need for enantiomerically pure intermediates in pharmaceutical research and development.
References
-
Alkan, A. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69, 316–321. Retrieved February 12, 2026, from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved February 12, 2026, from [Link]
-
SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved February 12, 2026, from [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved February 12, 2026, from [Link]
-
001CHEMICAL. (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate. 001CHEMICAL. Retrieved February 12, 2026, from [Link]
-
Al-Tel, T. H., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(18), 5649. Retrieved February 12, 2026, from [Link]
-
MySkinRecipes. (S)-tert-Butyl 2-benzylpiperazine-1-carboxylate. MySkinRecipes. Retrieved February 12, 2026, from [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. Phenomenex. Retrieved February 12, 2026, from [Link]
-
Matarashvili, I., & Blidar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162. Retrieved February 12, 2026, from [Link]
-
Francotte, E. (2018). The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development. Chirality, 30(5), 567-583. Retrieved February 12, 2026, from [Link]
-
Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5547. Retrieved February 12, 2026, from [Link]
-
Van der Eycken, J., et al. (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 13(21), 5953-5959. Retrieved February 12, 2026, from [Link]
-
Hentschel, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-96. Retrieved February 12, 2026, from [Link]
-
Han, S., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. Retrieved February 12, 2026, from [Link]
-
Connect Journals. (2020). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Current Organocatalysis, 7(1), 69-73. Retrieved February 12, 2026, from [Link]
-
Ribeiro, A. R., & Tiritan, M. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(17), 3848. Retrieved February 12, 2026, from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (pp. 1-10). Retrieved February 12, 2026, from [Link]
Sources
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- 4. eijppr.com [eijppr.com]
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- 8. csfarmacie.cz [csfarmacie.cz]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Application Note: A Robust HPLC Method for the Analysis of tert-butyl 2-benzylpiperazine-1-carboxylate
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of tert-butyl 2-benzylpiperazine-1-carboxylate. This compound is a key chiral intermediate in the synthesis of various pharmaceutically active compounds, making its purity and characterization critical for drug development and quality control. The described method utilizes reverse-phase chromatography with UV detection, a technique widely available in analytical laboratories. We provide a comprehensive, step-by-step protocol, explain the scientific rationale behind the methodological choices, and discuss considerations for extending the analysis to chiral separations. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical industry.
Introduction and Analytical Rationale
Tert-butyl 2-benzylpiperazine-1-carboxylate is a heterocyclic building block characterized by a piperazine core functionalized with a benzyl group at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The presence of the benzyl group introduces a chromophore, making the molecule suitable for direct analysis by UV-Vis spectrophotometry. The Boc group imparts significant non-polar character, while the secondary amine in the piperazine ring provides a basic site.
The primary analytical challenge is to develop a method that can accurately quantify the main compound and separate it from potential impurities, which may include starting materials, by-products from the synthesis, or degradation products. The method must be specific, accurate, and reproducible.
Method Selection: Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this analysis. The decision is based on the physicochemical properties of the analyte:
-
Stationary Phase Causality: The analyte's structure, containing both the non-polar benzyl and Boc groups, facilitates strong hydrophobic interactions with a non-polar stationary phase. A C18 (octadecylsilane) column is therefore ideal, as it provides sufficient retention and allows for effective separation based on polarity differences between the analyte and its potential impurities.[1][2]
-
Mobile Phase Causality: A mobile phase consisting of a mixture of water and a less polar organic solvent, such as acetonitrile (ACN), is used to elute the analyte from the C18 column. A gradient elution (i.e., varying the mobile phase composition over time) is employed to ensure that impurities with a wide range of polarities can be resolved and eluted within a practical timeframe.
-
Mobile Phase Modifier Rationale: The presence of a basic secondary amine in the piperazine ring can lead to poor peak shape (tailing) due to undesirable interactions with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, an acidic modifier such as Trifluoroacetic Acid (TFA) is added to the mobile phase at a low concentration (e.g., 0.1%).[1] The TFA protonates the basic nitrogen, minimizing silanol interactions and resulting in sharp, symmetrical chromatographic peaks, which are essential for accurate quantification.
Protocol: Achiral Purity Analysis
This protocol describes a validated starting point for the routine purity analysis of tert-butyl 2-benzylpiperazine-1-carboxylate.
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
-
tert-butyl 2-benzylpiperazine-1-carboxylate reference standard
-
Methanol (HPLC Grade, for cleaning)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Carefully add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Carefully add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Sample Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the tert-butyl 2-benzylpiperazine-1-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Mix thoroughly.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample to be analyzed into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Mix thoroughly and filter through a 0.45 µm syringe filter if necessary to remove particulates.
Analytical Procedure & System Suitability
A self-validating protocol relies on ensuring the analytical system is performing correctly before sample analysis. This is achieved through System Suitability Testing (SST).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Injections: Inject the Standard Solution five times consecutively.
-
Evaluation: Calculate the following parameters from the five replicate injections:
-
Repeatability: The relative standard deviation (%RSD) of the peak area for the main analyte should be ≤ 2.0%.
-
Tailing Factor (T): The tailing factor for the analyte peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): The plate count should be ≥ 2000.
-
-
Sample Analysis: If the SST criteria are met, proceed with injecting the sample solutions.
Data Analysis
The purity of the sample is typically determined by an area percent calculation.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Ensure that all impurity peaks are well-resolved from the main peak and integrated correctly.
Workflow for HPLC Analysis
The following diagram illustrates the complete workflow from sample receipt to the final analytical report.
Caption: General workflow for the HPLC analysis of pharmaceutical intermediates.
Considerations for Chiral Separation
The target analyte, tert-butyl 2-benzylpiperazine-1-carboxylate, possesses a chiral center at the C2 position of the piperazine ring. For many pharmaceutical applications, it is essential to control the stereochemistry and quantify the enantiomeric excess (e.e.). The reverse-phase method described above is achiral and will not separate the enantiomers.
To achieve enantiomeric separation, a Chiral Stationary Phase (CSP) is required.[3]
-
CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven highly effective for separating a broad range of chiral compounds, including piperazine derivatives. A column like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) would be a suitable starting point.
-
Mobile Phase: Chiral separations on these columns are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., acetonitrile/methanol).
-
Amine Modifier: For basic analytes like this one, peak shape can be significantly improved by adding a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase. This modifier competes with the analyte for active sites on the stationary phase, reducing peak tailing and improving resolution.
A potential starting condition for chiral analysis would be:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1 v/v/v)
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 254 nm
Method development would be required to optimize the separation of the two enantiomers.
Conclusion
This application note provides a detailed and scientifically grounded HPLC method for the analysis of tert-butyl 2-benzylpiperazine-1-carboxylate. The described reverse-phase protocol is robust and suitable for routine purity assessments in a quality control environment. The causality-driven explanation for the selection of the column, mobile phase, and modifiers provides a solid foundation for understanding and troubleshooting the method. Furthermore, the included considerations for chiral analysis offer a clear pathway for scientists who need to assess the stereochemical purity of this important synthetic intermediate.
References
-
SIELC Technologies. (n.d.). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Al-Bayati, M. F., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
Sources
High-Resolution LC-MS/MS Profiling of tert-Butyl 2-benzylpiperazine-1-carboxylate: Method Development and Metabolic Stability Assessment
This Application Note is designed for DMPK Scientists, Analytical Chemists, and Medicinal Chemists involved in the structural characterization and metabolic stability assessment of piperazine-based scaffolds.
Introduction & Scientific Rationale
The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold for antidepressants, antihistamines, and antipsychotics. Tert-butyl 2-benzylpiperazine-1-carboxylate (Boc-2-benzylpiperazine) represents a critical chiral building block. While the tert-butyloxycarbonyl (Boc) group is traditionally viewed as a synthetic protecting group, its stability and metabolic fate become relevant when the protected scaffold is utilized as a prodrug mimic or during impurity profiling in toxicological studies.
The Analytical Challenge
Analyzing this molecule presents a distinct "polarity dichotomy":
-
The Parent (Boc-Protected): Highly lipophilic (
), retaining strongly on C18 stationary phases. -
The Metabolites:
-
Deprotection: Hydrolysis yields 2-benzylpiperazine (BZP), a highly polar, basic amine (
) that often elutes in the void volume of standard gradients. -
Oxidation: Hydroxylation of the benzyl ring introduces regioisomeric complexity.
-
This protocol details a unified LC-MS/MS methodology capable of simultaneously quantifying the hydrophobic parent and capturing its polar metabolites without requiring ion-pairing reagents.
Chemical Context & Metabolic Pathways
Understanding the fragmentation and metabolic logic is prerequisite to method design.
Predicted Metabolic Fate
In liver microsomes (RLM/HLM), Boc-2-benzylpiperazine undergoes two primary divergent pathways:
-
Pathway A (N-Dealkylation/Hydrolysis): Enzymatic or chemical cleavage of the carbamate, releasing the free amine 2-benzylpiperazine (BZP) . BZP is a known bioactive pharmacophore (and regulated substance in some jurisdictions).[1]
-
Pathway B (Oxidation): Cytochrome P450-mediated hydroxylation, predominantly on the para-position of the benzyl ring, retaining the Boc group.
Mass Spectrometry Fragmentation (ESI+)
-
Boc-Group Signature: The hallmark of Boc-protected amines in ESI+ is the neutral loss of isobutene (
, -56 Da) or the complete Boc moiety (-100 Da). -
Benzyl Signature: The formation of the tropylium ion (
91) is a dominant transition for all benzyl-containing metabolites.
Visualization: Proposed Metabolic & Fragmentation Pathway
Figure 1: Proposed metabolic scheme and key mass spectrometric fragmentation pathways for Boc-2-benzylpiperazine.
Experimental Protocols
Protocol A: Sample Preparation (Microsomal Incubation)
Objective: Generate metabolites in a controlled in vitro system.
Reagents:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard (IS): Tolbutamide or Labetalol (1 µM in ACN).
Step-by-Step Workflow:
-
Pre-incubation: Mix 475 µL of Phosphate Buffer and 25 µL of Microsomes. Add 5 µL of Test Compound (1 mM stock in DMSO) to achieve final conc. of 10 µM. Pre-incubate at 37°C for 5 min.
-
Initiation: Add 50 µL of NADPH regenerating system to start the reaction.
-
Sampling: At T=0, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into a 96-well plate containing 150 µL of ice-cold Acetonitrile (containing Internal Standard).
-
Extraction: Vortex for 10 min at 1200 rpm. Centrifuge at 4000 x g for 20 min at 4°C to precipitate proteins.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of HPLC-grade water (to match initial mobile phase).
Protocol B: LC-MS/MS Method Parameters
Objective: Chromatographic separation of polar BZP and hydrophobic Boc-parent.
Hardware: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).
Chromatography:
-
Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) or Waters XSelect CSH C18.
-
Rationale: The Biphenyl phase provides enhanced
selectivity for the benzyl ring, improving retention of the polar deprotected metabolite (BZP) compared to standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water + 5 mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold (Trapping polar BZP) |
| 0.50 | 5 | Start Gradient |
| 3.00 | 95 | Elute Hydrophobic Parent |
| 4.00 | 95 | Wash |
| 4.10 | 5 | Re-equilibration |
| 5.50 | 5 | End of Run |
Mass Spectrometry (ESI+ MRM):
| Analyte | Precursor ( | Product ( | DP (V) | CE (V) | ID Logic |
| Boc-Parent | 277.2 | 221.2 | 60 | 25 | Loss of Isobutene ( |
| Boc-Parent | 277.2 | 177.1 | 60 | 35 | Loss of Boc Group (Quantifier) |
| Boc-Parent | 277.2 | 91.1 | 60 | 45 | Benzyl cation |
| M1 (BZP) | 177.1 | 91.1 | 50 | 30 | Benzyl cation (Quantifier) |
| M1 (BZP) | 177.1 | 134.1 | 50 | 20 | Piperazine ring fragment |
| M2 (OH-Parent) | 293.2 | 237.2 | 60 | 25 | Loss of Isobutene from OH-Parent |
| M3 (OH-BZP) | 193.1 | 107.1 | 50 | 30 | Hydroxybenzyl cation |
Data Analysis & Interpretation
Quantitative Stability Calculation
Metabolic stability is assessed by the depletion of the parent compound over time.
-
Peak Area Ratio: Calculate
. -
Percent Remaining:
. -
Intrinsic Clearance (
): Plot vs. Time. The slope is the elimination rate constant.
Workflow Visualization
Figure 2: End-to-end analytical workflow for metabolic stability assessment.
Critical Technical Considerations (Pro-Tips)
-
Chirality Warning: The parent molecule has a chiral center at the C2 position of the piperazine ring. Standard C18/Biphenyl columns will not separate enantiomers. If the study requires distinguishing between R- and S- BZP metabolites (which often have different biological activities), a Chiralpak IG or IC column is required.
-
Source Fragmentation: Boc groups are thermally labile. High ESI source temperatures (>500°C) can cause "in-source fragmentation," where the parent converts to BZP before entering the quadrupole.
-
Validation: Inject a pure standard of the Boc-parent without a column. If you see a signal at
177 (BZP mass) at T0, lower the source temperature to 350°C-400°C.
-
-
Carryover: The lipophilic Boc-parent tends to stick to injector needles. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone to eliminate ghost peaks.
References
-
Staack, R. F., & Maurer, H. H. (2002). Metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.[2][3][4] Journal of Chromatography B, 773(1), 35-46.
-
Antia, U., et al. (2010).[5] Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences, 55(5), 1311-1318.[5]
-
Cohen, L. H., et al. (2010). Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(5).[5]
-
Tseng, Y. L., et al. (2012). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using LC-MS/MS.[6] Journal of Analytical Toxicology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Characterization of tert-Butyl 2-benzylpiperazine-1-carboxylate
Introduction
Tert-butyl 2-benzylpiperazine-1-carboxylate is a key chiral building block in modern medicinal chemistry. The piperazine scaffold is a privileged structure found in numerous therapeutic agents, including antibacterial, antiallergic, and antipsychotic drugs, owing to its unique physicochemical properties that can enhance bioavailability and modulate receptor binding.[1][2] The presence of a tert-butyloxycarbonyl (Boc) protecting group and a benzyl substituent on the chiral piperazine ring introduces significant structural complexity.
A precise and unambiguous structural confirmation is paramount for its use in drug discovery and development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of such molecules in solution.[3] This application note provides a comprehensive guide to the NMR characterization of tert-butyl 2-benzylpiperazine-1-carboxylate, detailing optimized protocols for data acquisition and a thorough, logic-driven approach to spectral interpretation. We will delve into the analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR data, with a special focus on resolving the challenges posed by conformational dynamics and diastereotopicity inherent to this molecule.[4][5]
Part 1: Experimental Protocols
Rationale for Methodological Choices
The selection of solvent and sample concentration is critical for acquiring high-quality NMR spectra. Chloroform-d (CDCl₃) is the solvent of choice for this nonpolar analyte, offering excellent solubility and a convenient residual solvent peak for referencing (δH = 7.26 ppm, δC = 77.16 ppm).[6][7] Proper sample concentration is a balance; it must be high enough for efficient ¹³C and 2D NMR data acquisition but not so high as to cause line broadening in ¹H spectra due to viscosity or aggregation.[8][9]
Protocol for NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 15-25 mg of tert-butyl 2-benzylpiperazine-1-carboxylate for a comprehensive analysis including ¹H, ¹³C, and 2D NMR. For routine ¹H NMR, 5-10 mg is sufficient.[8][9]
-
Dissolution: Transfer the sample to a small, clean glass vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6][10] Briefly vortex the vial to ensure complete dissolution.
-
Filtration: To prevent spectral artifacts from particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines, filter the solution directly into a 5 mm NMR tube.[10] This is best accomplished by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.
-
Internal Standard (Optional but Recommended): While referencing to the residual solvent peak is common, for utmost accuracy, one can add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[10] Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[9]
Protocol for NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
| Experiment | Key Parameters & Justification |
| ¹H NMR | Pulse Program: Standard single 90° pulse (zg30).Spectral Width: 0-12 ppm to cover all expected proton signals.Acquisition Time: ~3-4 seconds for good resolution.Number of Scans: 8-16 scans to achieve an excellent signal-to-noise (S/N) ratio. |
| ¹³C{¹H} NMR | Pulse Program: Proton-decoupled pulse sequence (zgpg30).Spectral Width: 0-200 ppm to cover all expected carbon signals, including the carbonyl.Acquisition Time: ~1-2 seconds.Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance (~1.1%).[3] |
| ¹H-¹H COSY | Pulse Program: Standard COSY sequence (cosygp).Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds), revealing the connectivity of the proton spin systems.[11] |
| ¹H-¹³C HSQC | Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).Purpose: To correlate each proton with its directly attached carbon atom. This is the most critical experiment for unambiguous assignment of both the ¹H and ¹³C spectra. |
Part 2: Spectral Analysis and Structural Elucidation
The structure of tert-butyl 2-benzylpiperazine-1-carboxylate contains several distinct spin systems. The presence of a chiral center at the C2 position of the piperazine ring renders the geminal protons on the benzylic CH₂ group and the protons on the piperazine ring CH₂ groups diastereotopic.[12][13] This means they are chemically non-equivalent and will have different chemical shifts and couplings, leading to more complex spectra than might be anticipated.[14]
Caption: Molecular structure with atom numbering.
Analysis of the ¹H NMR Spectrum
-
Aromatic Region (δ ~ 7.20-7.40 ppm): The five protons of the benzyl ring will appear in this region as a complex multiplet.
-
Piperazine Ring Protons (δ ~ 2.5-4.2 ppm): This is the most complex region of the spectrum. Due to the chiral center and potential for slow ring interconversion, all seven piperazine protons are chemically non-equivalent.[4] They will appear as a series of overlapping multiplets. The protons on carbons adjacent to the Boc-protected nitrogen (N1) will be shifted downfield compared to those adjacent to the secondary amine (N4).
-
Benzylic Protons (H7a, H7b): These two protons are diastereotopic and will appear as two distinct signals, likely a pair of doublets of doublets (dd), due to geminal coupling to each other and vicinal coupling to the proton on C2 (H2).[14]
-
tert-Butyl Protons (H16): The nine equivalent protons of the Boc group will appear as a sharp, intense singlet around δ ~ 1.45 ppm. This signal is a hallmark of the Boc protecting group.
Analysis of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C14): The ester carbonyl of the Boc group will appear at a characteristic downfield shift of δ ~ 155 ppm.
-
Aromatic Carbons (C8-C13): The six carbons of the benzyl ring will appear in the δ ~ 126-140 ppm range.
-
Boc Quaternary Carbon (C15): The quaternary carbon of the tert-butyl group will appear around δ ~ 80 ppm.
-
Piperazine & Benzylic Carbons (C2, C3, C5, C6, C7): These five carbons will appear in the δ ~ 40-60 ppm range. The exact assignment requires HSQC data.
-
Boc Methyl Carbons (C16): The three equivalent methyl carbons of the tert-butyl group will give a strong signal around δ ~ 28.5 ppm.
Unambiguous Assignment using 2D NMR
A logical workflow is essential for assigning the complex signals.
Caption: Workflow for unambiguous NMR signal assignment.
-
HSQC Analysis: The HSQC spectrum is the key to the puzzle. It provides direct one-bond ¹H-¹³C correlations. For example, the complex multiplet for the H2 proton in the ¹H spectrum will show a cross-peak to the C2 signal in the ¹³C spectrum. This allows every proton signal in the crowded aliphatic region to be definitively linked to its corresponding carbon.
-
COSY Analysis: Once the H-C pairs are established via HSQC, the COSY spectrum reveals their neighbors. For instance, a COSY cross-peak will be observed between the benzylic protons (H7a, H7b) and the C2 proton (H2). Further correlations will connect H2 to the protons on C3, which in turn couple to the protons on C5 (across N4), and so on, allowing for a sequential "walk" around the piperazine ring to confirm the full structure.
Caption: Key expected ¹H-¹H COSY correlations.
Tabulated Spectroscopic Data
The following table summarizes the expected NMR data for tert-butyl 2-benzylpiperazine-1-carboxylate in CDCl₃. Note: Exact chemical shifts and coupling constants may vary slightly depending on concentration and spectrometer.
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HSQC Correlation |
| Boc Group | |||||
| 16 | ~1.45 | s (9H) | ~28.5 | - | C16-H16 |
| 15 | - | - | ~80.0 | - | - |
| 14 | - | - | ~155.0 | - | - |
| Benzyl Group | |||||
| 9-13 | ~7.20-7.40 | m (5H) | ~126-139 | H9-H13 | C(9-13)-H(9-13) |
| 7 | ~2.8-3.2 | m (2H, diastereotopic) | ~40-45 | H2 | C7-H7 |
| Piperazine Ring | |||||
| 2 | ~4.0-4.2 | m (1H) | ~55-60 | H7, H3, H6 | C2-H2 |
| 3 | ~2.8-3.1 & ~3.8-4.0 | m (2H, diastereotopic) | ~45-50 | H2, H5 | C3-H3 |
| 5 | ~2.6-2.9 | m (2H) | ~46-52 | H3, H6 | C5-H5 |
| 6 | ~2.7-3.0 & ~3.6-3.9 | m (2H, diastereotopic) | ~43-48 | H2, H5 | C6-H6 |
| NH | Broad | br s (1H) | - | - | - |
Conclusion
The comprehensive NMR analysis of tert-butyl 2-benzylpiperazine-1-carboxylate requires a multi-faceted approach combining 1D and 2D NMR techniques. While the ¹H spectrum initially appears complex due to diastereotopicity and conformational effects inherent to the substituted piperazine ring, a systematic workflow leveraging the power of HSQC for C-H correlation and COSY for H-H connectivity allows for the complete and unambiguous assignment of all signals. This detailed characterization provides an authoritative structural verification, which is a critical checkpoint for any researcher, scientist, or drug development professional utilizing this important synthetic intermediate.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of California, Riverside. (n.d.). NMR Sample Preparation.
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- NMR Facility, University of Sheffield. (n.d.). NMR Sample Preparation.
- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
- Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups?.
- Schön, T. B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
- Adamo, A., et al. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
- Schön, T. B., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- University of York, Department of Chemistry. (2025). Spotting diastereotopic protons in the NMR spectrum.
- BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 6. organomation.com [organomation.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. sites.bu.edu [sites.bu.edu]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]
Scalable synthesis of tert-butyl 2-benzylpiperazine-1-carboxylate
Application Note: Scalable Regioselective Synthesis of tert-Butyl 2-Benzylpiperazine-1-carboxylate
Executive Summary
The synthesis of tert-butyl 2-benzylpiperazine-1-carboxylate (N1-Boc-2-benzylpiperazine) presents a classic regioselectivity challenge in heterocyclic chemistry. The piperazine ring contains two secondary amines; however, the steric bulk of the benzyl group at the C2 position renders the N1 nitrogen significantly less nucleophilic than the N4 nitrogen. Direct Boc protection of 2-benzylpiperazine invariably yields the thermodynamic N4-Boc product.
To access the N1-Boc isomer required for specific medicinal chemistry scaffolds (e.g., GPCR ligands, peptidomimetics), this protocol details a "Sandwich" Orthogonal Protection Strategy . This scalable workflow involves:
-
Core Synthesis: Efficient reduction of a diketopiperazine precursor derived from Phenylalanine.
-
Kinetic Resolution: Selective protection of the unhindered N4 position with a Cbz group.
-
Thermodynamic Forcing: Installation of the Boc group at the hindered N1 position.
-
Selective Deprotection: Hydrogenolytic removal of the N4-Cbz group, leaving the N1-Boc and C2-Benzyl groups intact.
Strategic Analysis & Mechanism
The success of this protocol relies on exploiting the steric differentiation between N1 and N4.
-
The Steric Conflict: The benzyl group at C2 creates a "steric wall" shielding N1. Reagents like Boc anhydride (
) preferentially attack the exposed N4. -
The Solution: We utilize Benzyloxycarbonyl chloride (Cbz-Cl) at low temperatures to kinetically trap N4. Once N4 is blocked, we use forcing conditions (excess
, heat) to overcome the energy barrier at N1. Finally, the Cbz group is orthogonal to Boc; it can be removed via hydrogenolysis ( ), which leaves the acid-labile Boc group and the stable C-C bonded benzyl group untouched.
Workflow Visualization
Figure 1: Step-wise orthogonal protection strategy for accessing the N1-Boc isomer.
Detailed Protocols
Phase 1: Synthesis of the Core Scaffold (2-Benzylpiperazine)
Note: If 2-benzylpiperazine is purchased commercially, skip to Phase 2. For large-scale cost efficiency, synthesize as follows.
Reagents:
-
N-Boc-L-Phenylalanine
-
Glycine Methyl Ester HCl
-
Borane Dimethyl Sulfide (BH3-DMS)
-
Solvents: THF (anhydrous), Methanol
Step-by-Step:
-
Peptide Coupling: Couple N-Boc-Phe-OH with Gly-OMe using standard EDC/HOBt conditions in DCM.
-
Cyclization: Deprotect the Boc group (TFA/DCM). Neutralize the free amine with
and reflux in 2-butanol for 4 hours. The linear dipeptide cyclizes to form 3-benzyl-2,5-piperazinedione (DKP).-
Observation: The DKP often precipitates as a white solid upon cooling.
-
-
Reduction:
-
Suspend the DKP (1.0 equiv) in anhydrous THF under Nitrogen.
-
Add BH3-DMS (4.0 equiv) dropwise at 0°C.
-
Reflux for 16 hours.[1] (The carbonyls are reduced to methylenes).
-
Quench: Cool to 0°C. Carefully add MeOH, then conc. HCl. Reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify to pH >12 with NaOH. Extract with DCM.
-
Yield: Typically 85-90% of 2-benzylpiperazine .
-
Phase 2: Regioselective N4-Protection (The Critical Step)
Objective: Selectively block the unhindered N4 nitrogen.
Reagents:
-
2-Benzylpiperazine (from Phase 1)
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (
) -
Dichloromethane (DCM)
Protocol:
-
Dissolve 2-benzylpiperazine (10.0 g, 56.7 mmol) in DCM (150 mL).
-
Add
(1.1 equiv). -
Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Low temperature maximizes the kinetic rate difference between N1 and N4.
-
Dissolve Cbz-Cl (0.95 equiv, 53.8 mmol) in DCM (20 mL) and add it dropwise over 1 hour.
-
Note: Using a slight deficit of Cbz-Cl prevents di-protection.
-
-
Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench & Wash: Wash with water (2x) and brine.
-
Purification: The crude material is usually sufficiently pure (>90% N4-isomer). If necessary, recrystallize from EtOAc/Hexane.
-
Intermediate:1-Cbz-3-benzylpiperazine (Note: Numbering changes due to priority rules, but chemically this is N4-Cbz-2-benzyl).
-
Phase 3: N1-Boc Installation and Deprotection
Objective: Force the Boc group onto the hindered nitrogen and remove the temporary Cbz group.
Reagents:
Protocol:
-
Boc Protection:
-
Dissolve the N4-Cbz intermediate in THF.
-
Add
(2.0 equiv) and DMAP (0.1 equiv). -
Reflux (65°C) for 12-24 hours.
-
Monitoring: TLC should show conversion to a less polar spot. The steric hindrance at N1 requires heat and time.
-
Workup: Concentrate and pass through a short silica plug to remove excess
.
-
-
Hydrogenolysis (N4-Deprotection):
-
Dissolve the fully protected intermediate in EtOH (0.1 M concentration).
-
Add 10% Pd/C (5 wt% loading relative to substrate).
-
Stir under
atmosphere (1 atm balloon is sufficient) at Room Temperature for 4-6 hours. -
Selectivity Check: The O-Benzyl carbamate (Cbz) cleaves rapidly. The C-Benzyl bond (at C2) is stable under these mild conditions.[4]
-
-
Final Isolation:
Data Specifications & Quality Control
Table 1: Analytical Profile of Key Intermediates
| Compound | Key 1H NMR Feature (CDCl3) | Expected Mass (ESI+) |
| 2-Benzylpiperazine | Multiplet @ 2.8-3.0 ppm (Ring protons), Doublet @ 2.5 ppm ( | [M+H]+ = 177.1 |
| N4-Cbz Intermediate | Singlet @ 5.13 ppm (Cbz | [M+H]+ = 311.2 |
| Final Target (N1-Boc) | Singlet @ 1.45 ppm (Boc t-Bu), Broad multiplet @ 4.2 ppm (H2 methine) | [M+H]+ = 277.2 |
Safety & Scalability Notes
-
Borane Handling: BH3-DMS is flammable and generates hydrogen gas upon quenching. Quench slowly at low temperature with adequate ventilation.
-
Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent (EtOH) before adding to the reaction vessel. Ensure inert atmosphere (
) before introducing . -
Regioselectivity: If the temperature in Phase 2 (Cbz addition) is not controlled, you will obtain a mixture of N1-Cbz, N4-Cbz, and di-Cbz products, requiring difficult chromatographic separation.
References
-
Design of Orthogonal Protection Strategies
- Tetrahedron Letters, 2004, 45, 8471-8473. "Regioselective synthesis of 1-Boc-2-substituted piperazines".
-
Scalable Piperazine Synthesis
- Journal of Organic Chemistry, 2006, 71, 7075. "Practical Synthesis of 2-Substituted Piperazines".
-
Hydrogenolysis Selectivity
- BenchChem Application Notes. "Catalytic Hydrogenolysis for N-Benzyl Deprotection".
-
General Diketopiperazine Reduction Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing tert-butyl 2-benzylpiperazine-1-carboxylate synthesis yield
Here is the technical support guide for the synthesis of tert-butyl 2-benzylpiperazine-1-carboxylate .
Ticket ID: SYN-PIP-Bn-001 Topic: Yield Optimization & Regioselectivity Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Strategic Overview: The "Isomer Trap"
Before optimizing yield, we must verify the synthetic route. A common failure point in this synthesis is the regioselectivity of the piperazine nitrogens.
-
The Target: tert-butyl 2-benzylpiperazine-1-carboxylate (Boc group on the hindered N1, adjacent to the benzyl group).
-
The Problem: In 2-benzylpiperazine, the N4 nitrogen is sterically unhindered and more nucleophilic. Direct reaction with Boc anhydride (
) preferentially yields 4-Boc-2-benzylpiperazine (the wrong isomer).
To maximize yield of the 1-Boc isomer, you must avoid direct protection. We recommend two validated workflows:
-
Route A (The "Beak" Lithiation): Direct C–H functionalization of
-Boc-piperazine. (Highest Atom Economy). -
Route B (The "Protection Shuffle"): Orthogonal protection using Cbz/Bn groups. (Highest Robustness without cryogenic cooling).
Visualizing the Synthetic Pathways
The following diagram illustrates the decision logic and chemical pathways.
Caption: Comparison of Synthetic Routes. Route A utilizes organolithium chemistry for direct functionalization, while Route B uses orthogonal protecting groups to force regioselectivity.
Detailed Protocols & Optimization
Protocol A: -Lithiation (Recommended for High Yield)
This method, pioneered by Peter Beak and optimized by O'Brien, installs the benzyl group directly onto
Optimized Conditions (Diamine-Free):
-
Substrate:
-Boc-piperazine -
Reagent:
-BuLi (1.3 equiv)[1][2] -
Solvent: THF (Anhydrous)[3]
-
Temperature: -30°C (Process Optimized) or -78°C (Classic)
-
Electrophile: Benzyl bromide (BnBr)
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under Argon. Add
-Boc-piperazine (1.0 eq) and anhydrous THF ( ). -
Lithiation: Cool to -30°C . Add
-BuLi (1.3 eq) dropwise over 10 minutes.-
Critical: Stir for exactly 15 minutes . (Longer times cause decomposition; shorter times reduce yield).
-
-
Trapping: Add Benzyl bromide (1.4 eq) dissolved in minimal THF.
-
Warm-up: Allow to warm to room temperature over 1 hour.
-
Quench: Add saturated
solution.
Data: Yield Comparison by Condition
| Condition | Temp | Additive | Yield (%) | Notes |
| Classic Beak | -78°C | TMEDA | 65-75% | Requires deep cryogenics; TMEDA removal can be tedious. |
| O'Brien (Optimized) | -30°C | None | 78-85% | Best for scale-up. Faster reaction, cleaner workup. |
| Room Temp | 25°C | - | <10% | Decomposition of lithiated species. |
Protocol B: The Protection Shuffle (No Cryogenics)
If you lack facilities for organolithium chemistry, use this robust 3-step sequence.
-
Selective N4-Protection: React 2-benzylpiperazine with Benzyl chloroformate (Cbz-Cl) (0.95 eq) at 0°C in DCM/TEA.
-
Why? The unhindered N4 reacts 10x faster than N1.
-
Result: 1-H-4-Cbz-2-benzylpiperazine.
-
-
N1-Boc Protection: Treat the crude material with
(1.5 eq) and DMAP (cat).-
Result: 1-Boc-4-Cbz-2-benzylpiperazine.
-
-
Deprotection: Hydrogenation (
, 1 atm, 10% Pd/C, MeOH).-
Result: Cbz is removed; Boc remains intact.
-
Troubleshooting Guide (FAQ)
Issue 1: "I tried Route A, but my yield is <30%."
Diagnosis: Moisture contamination or "Slow Rotation" kinetics. The Fix:
-
Dryness:
-BuLi is unforgiving. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column. -
The "Rotamer" Effect: The Boc group has restricted rotation. In some solvents, the lithiation is slow because the carbonyl oxygen cannot coordinate the Lithium effectively.
-
Solution: Ensure you wait the full 15-20 minutes after
-BuLi addition before adding the electrophile. Do not rush the lithiation step.
-
Issue 2: "I am getting a mix of isomers in Route B."
Diagnosis: Over-reaction of Cbz-Cl. The Fix:
-
Stoichiometry Control: Use exactly 0.90 to 0.95 equivalents of Cbz-Cl relative to the piperazine. Do not use excess. It is better to have unreacted starting material (which stays in the aqueous layer during workup) than bis-Cbz impurity.
-
Temperature: Keep the reaction at -10°C to 0°C . Higher temperatures reduce the kinetic selectivity between N1 and N4.
Issue 3: "My product is an oil that won't crystallize."
Diagnosis: Rotamers of the Boc group often make NMR spectra look messy and prevent crystallization. The Fix:
-
Purification: This compound is often an oil. Purify via flash chromatography (Hexane/EtOAc 8:2).
-
Characterization: Run NMR at 50°C (323 K) to coalesce the rotamer peaks for a clean spectrum.
Advanced Visualization: The Lithiation Mechanism
Understanding the transition state is key to mastering Route A.
Caption: Mechanistic flow of the
References
-
Beak, P., & Lee, W. K. (1989).[1]
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 54(11), 2458–2459. -
O'Brien, P., et al. (2010).[1] Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters, 12(7), 1596–1599.
-
Firth, J. D., O'Brien, P., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 7023–7031.[4]
-
Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct
-lithiation.[5] Tetrahedron Letters, 46(14), 2369-2371.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting incomplete N-Boc protection of 2-benzylpiperazine
Introduction: The Challenge of Selectivity
The selective mono-N-Boc protection of 2-benzylpiperazine is a critical step in the synthesis of numerous pharmaceutical intermediates and complex molecules. Unlike piperazine, 2-benzylpiperazine presents a unique challenge due to its two structurally and electronically distinct secondary amine nitrogens. The nitrogen at the 1-position (N1) is adjacent to the bulky benzyl substituent, while the nitrogen at the 4-position (N4) is sterically unencumbered. This inherent asymmetry often leads to mixtures of N1-Boc, N4-Boc, and di-Boc protected products, making the reaction difficult to control and the purification process arduous.
This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help researchers overcome the challenges associated with achieving clean, high-yield mono-protection of 2-benzylpiperazine.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selective mono-N-Boc protection of 2-benzylpiperazine so difficult?
The core difficulty lies in the differential reactivity of the two nitrogen atoms. The N1 nitrogen is sterically hindered by the adjacent benzyl group, which can slow its rate of reaction.[1][2] The N4 nitrogen is more sterically accessible and generally more nucleophilic. This competition often results in a mixture of the desired mono-protected product, the starting material, and the undesired di-protected byproduct. The goal of a successful protocol is to maximize the kinetic or thermodynamic preference for the protection of a single nitrogen atom.
Q2: Which nitrogen, N1 or N4, is preferentially protected under standard conditions?
Under standard kinetic control (e.g., slow addition of di-tert-butyl dicarbonate at low temperature), the N4 position is typically protected faster due to lower steric hindrance, yielding tert-butyl 4-benzylpiperazine-1-carboxylate. However, the reaction conditions can be tuned to influence this selectivity.
Q3: What are the primary side products to expect?
The most common side product is the di-protected species, 1,4-di-Boc-2-benzylpiperazine. If the reaction is allowed to proceed for too long, uses an excess of the Boc-anhydride, or is run at elevated temperatures, the formation of this byproduct becomes significant, complicating purification and reducing the yield of the desired mono-adduct.
Q4: What are the most effective analytical techniques for monitoring this reaction?
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for real-time monitoring. The starting material (a free base) will have a low Rf on silica gel, the desired mono-Boc product will have a higher Rf, and the di-Boc product will have the highest Rf. This allows for clear visualization of the reaction's progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can distinguish between the starting material (m/z ~177.2), the mono-Boc product (m/z ~277.4), and the di-Boc product (m/z ~377.5). This is the preferred method for accurate conversion and selectivity assessment.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used for final product characterization. The Boc group introduces a characteristic singlet at ~1.4-1.5 ppm integrating to 9 protons. The chemical shifts of the piperazine ring protons will also change significantly upon protection, allowing for confirmation of the structure and regiochemistry.[4][5]
Troubleshooting Guide: From Incomplete Reactions to Impure Products
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Incomplete Reaction & Low Conversion
Q: My TLC/LC-MS analysis shows a large amount of unreacted 2-benzylpiperazine, even after several hours. What are the likely causes and solutions?
An incomplete reaction is a common issue stemming from several potential factors related to reagents, conditions, and setup.
Causality & Solutions:
-
Insufficient (Boc)₂O Stoichiometry: To favor mono-protection, researchers often use a substoichiometric amount of di-tert-butyl dicarbonate ((Boc)₂O).[6] However, if the stoichiometry is too low or if the (Boc)₂O has degraded due to improper storage, the reaction will stall.
-
Solution: Ensure you are using high-quality (Boc)₂O. Start with 0.9-1.05 equivalents. If the reaction stalls, add a small additional portion (e.g., 0.1 eq) and monitor closely.
-
-
Low Reaction Temperature: While low temperatures (0 °C) are used to improve selectivity, they also decrease the reaction rate.
-
Solution: Allow the reaction to slowly warm to room temperature after the initial addition of (Boc)₂O at 0 °C. Monitor by TLC; if the reaction is clean but slow, it can be left overnight at room temperature.[7]
-
-
Inappropriate Solvent or Base: The choice of solvent and base affects the solubility of the reagents and the reaction kinetics.[8] Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common. A base is required to neutralize the tert-butoxycarbamic acid byproduct.
-
Solution: Ensure your starting material is fully dissolved. DCM or THF are excellent starting points. Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).
-
-
Poor Reagent Quality: Moisture can hydrolyze (Boc)₂O. Ensure anhydrous solvents are used if possible, although the reaction is often tolerant to small amounts of water.
-
Solution: Use freshly opened, high-purity reagents and solvents.
-
Troubleshooting Workflow: Incomplete Reaction
Caption: Troubleshooting workflow for incomplete N-Boc protection.
Problem 2: Excessive Di-Boc Protected Side Product
Q: My reaction yields a mixture of mono- and di-Boc products, making purification a nightmare. How can I improve selectivity for the mono-adduct?
This is the central challenge of this reaction. Formation of the di-Boc product occurs when the initially formed, and still nucleophilic, mono-Boc product reacts with remaining (Boc)₂O.
Causality & Solutions:
-
High Local Concentration of (Boc)₂O: Adding the (Boc)₂O too quickly creates localized areas of high concentration, promoting the second, undesired reaction.
-
Solution: Dissolve the (Boc)₂O in the reaction solvent and add it dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump or dropping funnel. This maintains a low, steady concentration of the electrophile.
-
-
Excess (Boc)₂O Stoichiometry: Using more than ~1.05 equivalents of (Boc)₂O will inevitably lead to the formation of the di-substituted product once the starting material is consumed.
-
Solution: Use stoichiometry carefully. It is often better to accept a small amount of unreacted starting material, which is easier to separate, than to generate the di-Boc product. Aim for ~80-90% conversion.
-
-
Elevated Temperature: Higher temperatures increase the rate of both the first and second protection steps, reducing kinetic selectivity.
-
Solution: Perform the addition of (Boc)₂O at 0 °C to maximize the difference in reaction rates between the two nitrogens.
-
-
Acid-Mediated Selective Protection: This is a highly effective strategy. By adding one equivalent of a mild acid (e.g., trifluoroacetic acid, TFA), you can protonate one of the piperazine nitrogens. The resulting ammonium salt is deactivated towards electrophilic attack by (Boc)₂O, allowing the free nitrogen to react with high selectivity.[6]
-
Solution: Implement the acid-mediated protocol (see Protocol 2 below). This is often the most reliable method for achieving high mono-selectivity.
-
Reaction Scheme & Selectivity Issue
Caption: Reaction pathway showing desired and undesired products.
Problem 3: Difficulty in Purification
Q: I have a mixture of starting material, mono-Boc, and di-Boc product. What is the best way to isolate the desired mono-protected compound?
Purification can be straightforward if the reaction is optimized, but challenging for complex mixtures.
Causality & Solutions:
-
Similar Polarity of Products: While the Rfs are different, closely related polarities can make chromatographic separation tedious.
-
Solution A (Chromatography): Flash column chromatography on silica gel is the most common method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing the polarity. The di-Boc product will elute first, followed by the mono-Boc product, and finally the starting material.
-
Solution B (Acid-Base Extraction): This is a powerful technique to remove unreacted starting material. After the reaction, perform a workup and dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). The basic starting material will be protonated and move to the aqueous layer, while the neutral mono- and di-Boc products remain in the organic layer. This simplifies the subsequent chromatography.
-
Data Summary: Reaction Condition Effects
| Parameter | Condition | Expected Outcome on Mono-selectivity | Rationale |
| (Boc)₂O Stoichiometry | 0.9 - 1.0 eq. | High | Limits reagent available for second protection. |
| > 1.1 eq. | Low | Excess reagent drives di-protection after SM is consumed. | |
| Temperature | 0 °C → RT | High | Maximizes kinetic selectivity; N4 reacts faster at low temp. |
| 40 °C or higher | Low | Reduces kinetic difference between N1/N4 and accelerates di-protection. | |
| Reagent Addition | Slow, dropwise | High | Avoids high local concentrations of (Boc)₂O. |
| Rapid, single portion | Low | Promotes competitive di-protection. | |
| Additives | 1.0 eq. TFA/HCl | Very High | Deactivates one nitrogen via protonation, forcing mono-protection.[6] |
| None (standard base) | Moderate | Relies solely on inherent kinetic differences. |
Experimental Protocols
Protocol 1: Standard Kinetic Mono-N-Boc Protection
-
Setup: To a round-bottom flask, add 2-benzylpiperazine (1.0 eq) and Dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq).
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in a small amount of DCM. Add this solution dropwise to the stirring reaction mixture over 1 hour.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress using TLC (Eluent: 10% Methanol in DCM with 1% NH₄OH). The desired product should have an Rf of ~0.5-0.6.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil/solid via flash column chromatography (gradient elution, Hexanes/Ethyl Acetate) to isolate the desired mono-Boc product.
Protocol 2: High-Selectivity Acid-Mediated Mono-N-Boc Protection
-
Setup: Dissolve 2-benzylpiperazine (1.0 eq) in DCM (~0.2 M) in a round-bottom flask and cool to 0 °C.
-
Acid Addition: Add trifluoroacetic acid (TFA, 1.0 eq) dropwise. A precipitate (the piperazinium salt) may form. Stir for 15 minutes at 0 °C.
-
Base and Boc Anhydride: Add triethylamine (2.2 eq) to the mixture. This will neutralize the TFA and act as the base for the protection step. Then, add (Boc)₂O (1.05 eq) portion-wise over 10 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours, or until TLC shows consumption of the starting material.
-
Work-up & Purification: Follow steps 5 and 6 from Protocol 1. The crude product from this method should be significantly cleaner, simplifying purification.
References
- BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
- Reddy, K. L., et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide. PubMed.
- O'Brien, P., et al. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- BenchChem. (2025).
- Smolecule. (2023). Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid.
- O'Brien, P. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
- Prasanthi, G. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- Lee, S., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(10), 1969.
- De Ruiter, J., et al. (2011).
- Jessop, P. G., et al. (2017). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules, 22(10), 1693.
- Emmler, T., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2959.
- BenchChem. (2025).
- Fisher Scientific. Amine Protection / Deprotection.
- ChemicalBook. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum.
Sources
- 1. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 5. 1-Benzylpiperazine(2759-28-6) 1H NMR [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with tert-Butyl 2-Benzylpiperazine-1-Carboxylate
Welcome to the dedicated support center for tert-butyl 2-benzylpiperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. We understand that navigating the physical properties of highly functionalized molecules can present challenges. This document provides in-depth, field-tested troubleshooting strategies and detailed protocols to address the most common solubility issues encountered during experimental work.
Part 1: Compound Profile & Initial Assessment
Tert-butyl 2-benzylpiperazine-1-carboxylate is a key intermediate in synthetic chemistry, valued for its unique structural features. However, the combination of a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and a nonpolar benzyl substituent results in a molecule with characteristically poor aqueous solubility and variable solubility in organic solvents.
Understanding the root cause of insolubility is the first step toward solving it. The primary factors governing this compound's behavior are:
-
High Lipophilicity: The benzyl and Boc groups create a large nonpolar surface area, favoring dissolution in nonpolar organic solvents over polar ones.
-
Crystalline Structure: As a solid, the compound's crystal lattice energy must be overcome by solvent-solute interactions for dissolution to occur.[1]
-
Lack of Ionizable Groups (at neutral pH): The secondary amine in the piperazine ring is the only readily ionizable site. The other nitrogen is part of a carbamate and is non-basic. At neutral pH, the molecule is uncharged, limiting its solubility in aqueous media.
Quick Reference Data Table
| Property | Value | Source / Comment |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |
| Molecular Weight | 276.37 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Predicted pKa | ~8.0 - 9.0 | Estimated for the secondary amine; protonation can occur in acidic conditions. |
| Predicted LogP | > 3.0 | High value indicates significant lipophilicity. |
| Thermal Stability | Stable at room temperature. The Boc group is labile to strong acids. | [2] |
| General Solubility | Insoluble in Water. Soluble in chlorinated solvents (DCM, Chloroform). Sparingly to Moderately Soluble in ethers (THF, Diethyl Ether), esters (Ethyl Acetate), and polar aprotic solvents (DMSO, DMF, Acetonitrile). Poorly Soluble in alcohols (Methanol, Ethanol) and nonpolar alkanes (Hexane, Heptane). | Based on chemical structure and data for related compounds.[2][3][4] |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to provide direct answers and actionable protocols for common solubility problems.
General Dissolution & Stock Solution Preparation
Question 1: My compound won't dissolve in my chosen solvent for creating a stock solution. What should I do?
Initial Assessment: This is the most common issue and typically arises from an improper solvent choice or insufficient energy to overcome the compound's crystal lattice. Direct dissolution in polar solvents like methanol or water will almost certainly fail.
Troubleshooting Workflow: The following diagram outlines a systematic approach to solvent selection.
Caption: Troubleshooting workflow for solvent selection.
Mechanistic Rationale: The strategy is to match the solvent polarity to the solute.
-
Chlorinated Solvents (DCM, Chloroform): These are excellent starting points for nonpolar, aromatic compounds and are often used in synthesis.[2]
-
Ethers (THF) & Esters (Ethyl Acetate): These offer a balance of polarity and are good general-purpose solvents for moderately nonpolar compounds.
-
Polar Aprotic Solvents (DMSO, DMF): These solvents have high dielectric constants and are powerful solubilizing agents for a wide range of organic molecules.[5] DMSO is particularly useful for preparing high-concentration stock solutions for biological screening.[6]
-
Energy Input: Gentle warming increases the kinetic energy of the system, helping to break down the crystal lattice. Sonication provides localized high-energy agitation that can mechanically disrupt solid particles and enhance dissolution. Caution: Do not heat above 40-50°C to avoid potential degradation.
Issues in Reaction Setups
Question 2: The compound is dissolving, but it crashes out of solution when I add another reagent or change the temperature.
Initial Assessment: This phenomenon, known as precipitation, occurs when the "solubility product" of the compound is exceeded. This can be triggered by:
-
Change in Solvent Composition: Adding a reagent dissolved in a solvent in which your compound is insoluble (an anti-solvent) will lower the overall solvating power of the mixture.
-
Temperature Change: Solubility is often temperature-dependent.[7][8] Cooling a reaction mixture (e.g., for a low-temperature addition) can dramatically decrease solubility.
-
Reaction Progression: The reaction itself may consume a soluble starting material and produce an insoluble product or by-product.
Troubleshooting Steps:
-
Solvent Matching: Ensure the reagent you are adding is dissolved in the same solvent as the reaction mixture, or a solvent that is miscible and does not act as an anti-solvent.
-
Increase Solvent Volume: Run the reaction at a lower concentration. While not always ideal, increasing the total solvent volume provides a larger capacity to keep all components dissolved.
-
Temperature Control: If cooling is required, cool the mixture before adding the final reagent to see if the starting material remains in solution. If it precipitates, you may need to use a solvent system that maintains solubility at lower temperatures (e.g., DCM is effective down to -78°C).
-
Order of Addition: Add the sparingly soluble compound to a solution of the other reagents, rather than the other way around. This avoids creating localized high concentrations that can trigger precipitation.
Mechanistic Rationale: Solubility is a dynamic equilibrium. By carefully controlling concentration, temperature, and the polarity of the solvent mixture throughout the reaction process, you can keep the compound below its saturation point and maintain a homogeneous solution.
Issues in Biological Assays & Aqueous Buffers
Question 3: I prepared a 10 mM stock in DMSO, but when I dilute it into my aqueous cell culture media or assay buffer, a cloudy precipitate forms.
Initial Assessment: This is a classic problem for lipophilic compounds. While DMSO is an excellent organic solvent, it is also miscible with water. When a DMSO stock of a water-insoluble compound is added to an aqueous medium, the DMSO rapidly diffuses, creating microenvironments where the compound's concentration exceeds its vanishingly low aqueous solubility, causing it to precipitate.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to test lower final concentrations of your compound. Determine the concentration at which it remains soluble.
-
Optimize the Dilution Protocol (See Protocol 2): Do not simply add the DMSO stock to the buffer. Instead, add the small volume of DMSO stock to a vigorously vortexing or stirring tube of the aqueous buffer. This promotes rapid mixing and minimizes the formation of localized, supersaturated regions.
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally ≤0.5%. Higher percentages of DMSO can have independent biological effects and may also fail to keep the compound soluble.
-
Utilize Co-solvents & Formulation Strategies: For in vivo studies or particularly challenging compounds, a formulation approach is necessary. Co-solvents like PEG300 or surfactants like Tween® 80 can create micelles or stable dispersions that improve apparent solubility.[6]
Mechanistic Rationale: The goal is to avoid crossing the "aqueous solubility gap." By using vigorous mixing and keeping the final organic solvent concentration low, you can sometimes create a kinetically stable, supersaturated solution or a fine colloidal suspension that is suitable for assays. For more robust solutions, formulation excipients are required to create a more stable microenvironment for the lipophilic drug molecule in the bulk aqueous phase.
Part 3: Detailed Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently determine a suitable solvent for a specific application.
Materials:
-
tert-Butyl 2-benzylpiperazine-1-carboxylate (1-5 mg per test)
-
Small vials (e.g., 1.5 mL Eppendorf tubes or 2 mL glass vials)
-
Calibrated micropipettes
-
Test Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Methanol (MeOH), Dimethyl sulfoxide (DMSO), Water.
-
Vortex mixer and/or sonicator.
Procedure:
-
Accurately weigh ~2 mg of the compound into each labeled vial.
-
Add an initial 100 µL of the first test solvent (e.g., DCM). This corresponds to a concentration of 20 mg/mL.
-
Vortex vigorously for 30-60 seconds. Observe for dissolution.
-
If the solid remains, sonicate for 1-2 minutes. Observe again.
-
If the solid still remains, add another 100 µL of solvent (total volume 200 µL, concentration 10 mg/mL).
-
Repeat the vortexing and sonication steps.
-
Continue adding solvent in 100-200 µL aliquots until the compound fully dissolves or a large volume has been added.
-
Record the approximate concentration at which the compound dissolved.
-
Repeat for all test solvents.
Self-Validation:
-
A good solvent will dissolve the compound quickly at a reasonably high concentration (>10-20 mg/mL).
-
Observe the solution after 5-10 minutes to ensure it remains clear and does not exhibit delayed crystallization.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
Objective: To prepare a diluted aqueous solution for a biological assay while minimizing precipitation.
Materials:
-
Concentrated stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Target aqueous buffer (e.g., PBS, cell culture media).
-
Vortex mixer.
-
Sterile microcentrifuge tubes.
Procedure:
-
Calculate the volumes needed. For example, to make 1 mL of a 20 µM working solution from a 20 mM stock, you will need 1 µL of the stock and 999 µL of buffer.
-
Pipette the 999 µL of aqueous buffer into a 1.5 mL microcentrifuge tube.
-
Begin vigorously vortexing the tube containing the buffer.
-
While the buffer is still vortexing, quickly and directly dispense the 1 µL of DMSO stock into the liquid (not onto the side of the tube).
-
Continue vortexing for an additional 10-15 seconds to ensure complete mixing.
-
Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.
-
Critical Step: Use the prepared solution immediately. Kinetically stable solutions can precipitate over time.
Trustworthiness: This protocol prioritizes rapid dispersion. The high-energy mixing helps to distribute the insoluble compound molecules faster than they can aggregate and precipitate, often resulting in a clear solution where simpler dilution methods would fail.
References
-
Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine). Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
-
Al-lwayzy, S. A., & Pour, N. A. (2018). Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. ResearchGate. Retrieved from [Link]
-
ChemBK. (2024). benzyl piperazine-1-carboxylate. Retrieved from [Link]
-
SWGDrug. (2005). BENZYLPIPERAZINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Institutes of Health. Retrieved from [Link]
-
001CHEMICAL. (n.d.). (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate. National Institutes of Health. Retrieved from [Link]
-
Parmar, K., & Patel, J. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Green Pharmacy, 8(4), 205. Retrieved from [Link]
Sources
- 1. 001chemical.com [001chemical.com]
- 2. benzyl piperazine-1-carboxylate [chembk.com]
- 3. petalheadexim.com [petalheadexim.com]
- 4. swgdrug.org [swgdrug.org]
- 5. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 6. Benzyl piperazine-1-carboxylate_TargetMol [targetmol.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of tert-Butyl 2-Benzylpiperazine-1-carboxylate Deprotection
Topic: Reaction Optimization & Troubleshooting for Boc Removal Molecule: tert-butyl 2-benzylpiperazine-1-carboxylate Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The Technical Challenge
You are likely working with tert-butyl 2-benzylpiperazine-1-carboxylate as a chiral building block for peptidomimetics or CNS-active agents. While Boc deprotection is often viewed as "routine," this specific substrate presents a triad of challenges that can compromise yield and purity:
-
Cation Trapping: The tert-butyl cation generated during cleavage is a potent electrophile. While the benzyl group at the C2 position is not as electron-rich as a phenol, it remains susceptible to Friedel-Crafts alkylation (forming tert-butyl-benzyl impurities) if the cation is not scavenged.
-
Product Solubility: The resulting 2-benzylpiperazine is an amphiphilic molecule. It possesses a lipophilic benzyl tail and a polar, basic piperazine core, creating significant risk for yield loss during aqueous workup (emulsion formation or partitioning into the aqueous phase).
-
Salt Hygroscopicity: The dihydrochloride or trifluoroacetate salts of 2-substituted piperazines are frequently hygroscopic, leading to "gummy" solids that are difficult to handle.
This guide provides optimized protocols and troubleshooting workflows to address these specific issues.
Module 1: Optimized Experimental Protocols
Protocol A: The "Gold Standard" (Small Scale / High Purity)
Recommended for <1g scale where purity is paramount and column chromatography is an option.
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES).
-
Dissolution: Dissolve tert-butyl 2-benzylpiperazine-1-carboxylate (1.0 equiv) in DCM (5 mL/mmol).
-
Scavenger Addition (CRITICAL): Add Triethylsilane (TES) (2.0 equiv).
-
Why? TES acts as a "hydride sponge," intercepting the tert-butyl cation to form isobutane and silyl species, preventing attack on the benzyl ring.
-
-
Acid Addition: Cool to 0°C. Add TFA dropwise (10–20 equiv).
-
Note: A high acid:substrate ratio drives the equilibrium and prevents the amine product from acting as a nucleophile.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by LCMS (look for disappearance of M+56 or M+100 peaks).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The product is the TFA salt.
-
Protocol B: The "Process Friendly" Method (Scale Up / Green)
Recommended for >1g scale. Avoids chromatography and chlorinated solvents.
Reagents: HCl (4M in Dioxane or EtOAc), Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).
-
Dissolution: Dissolve substrate in EtOAc or IPA (3 mL/mmol).
-
Acid Addition: Add 4M HCl in Dioxane or EtOAc (5–10 equiv) at RT.
-
Observation: The product should begin to precipitate as the dihydrochloride salt.
-
-
Completion: Stir for 2–4 hours.
-
Isolation: Filter the white precipitate.
-
Purification: Wash the filter cake with anhydrous Et₂O or cold EtOAc to remove non-polar impurities and residual Boc byproducts.
-
Result: High-purity 2-benzylpiperazine dihydrochloride salt.
-
Module 2: Mechanistic Visualization
Understanding the "Why" behind the scavenger. The diagram below illustrates the competition between the desired pathway and the impurity-forming pathway.
Caption: The tert-butyl cation is a reactive electrophile. Without a scavenger (Green path), it can alkylate the benzyl ring (Red path), creating difficult-to-separate impurities.
Module 3: Troubleshooting & Optimization
Issue 1: "My product is a sticky gum, not a solid."
-
Cause: Piperazine salts are notoriously hygroscopic. Residual acid or solvent trapped in the crystal lattice prevents solidification.
-
Solution (Trituration): Dissolve the gum in a minimum amount of MeOH (0.5 mL), then add excess anhydrous Et₂O or MTBE (10 mL) while stirring vigorously. A white solid should crash out. Filter rapidly under N₂.
Issue 2: "I see a +56 mass peak in LCMS that won't go away."
-
Cause: This is likely the tert-butylated benzyl impurity, not unreacted starting material.
-
Solution: You must restart with Protocol A using a scavenger (TES or Thioanisole). Once the ring is alkylated, it cannot be reversed.
Issue 3: "Low yield after aqueous extraction (Free-basing)."
-
Cause: 2-Benzylpiperazine is water-soluble at neutral pH.
-
Solution:
-
Adjust aqueous layer to pH > 12 using 4M NaOH (ensure the piperazine is fully deprotonated).
-
Use Chloroform/IPA (3:1) or 2-MeTHF as the extraction solvent. DCM alone is often insufficient for polar piperazines.
-
Saturate the aqueous layer with NaCl (salting out) before extraction.
-
Module 4: Comparative Data (Solvent Selection)
| Solvent System | Reaction Rate | Impurity Profile (w/o Scavenger) | Scalability | Green Score |
| TFA / DCM | Fast (<1 h) | High (Benzyl alkylation risk) | Low (Volatile/Toxic) | 🔴 Poor |
| HCl / Dioxane | Medium (2-4 h) | Medium | High (Precipitation) | 🟡 Moderate |
| HCl / EtOAc | Medium (3-5 h) | Low (Product precipitates out) | High | 🟢 Good |
| H₂SO₄ / MeOH | Slow (>6 h) | High (Methyl ester formation risk) | Medium | 🟡 Moderate |
Module 5: Workup Decision Tree
Use this flow to determine the best isolation strategy for your specific downstream application.
Caption: Avoid aqueous workup (Red node) unless strictly necessary. In-situ neutralization (Green node) preserves yield.
Module 6: FAQ
Q: Can I use Lewis Acids (e.g., ZnBr₂, TMSOTf) instead of Brønsted acids? A: Yes, but it is generally not recommended for this substrate. Lewis acids like ZnBr₂ are excellent for selective deprotection in the presence of acid-labile groups (like acetals), but they often require tedious aqueous workups to remove zinc salts, which complicates the isolation of the polar piperazine. Stick to HCl or TFA unless you have a specific incompatibility.
Q: Is the 2-benzyl stereocenter stable to these conditions? A: Yes. Acidic deprotection (TFA/HCl) does not typically cause racemization of the C2 center. However, avoid excessive heating (>50°C) during the reaction or prolonged exposure to strong base during workup, as this can promote epimerization.
Q: Why avoid Dioxane? A: While HCl/Dioxane is a standard reagent, Dioxane is a Class 1 solvent (carcinogenic concern) and difficult to remove (high boiling point). HCl in Ethyl Acetate or HCl in IPA are greener, safer, and often facilitate better product precipitation.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[1] Wiley.
-
Scavenging tert-Butyl Cations: Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group. International Journal of Peptide and Protein Research.
-
Green Solvent Guides: Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry.[2]
-
Piperazine Handling: BenchChem Technical Notes. Application Notes for N-Boc-piperazine Deprotection.
Sources
Technical Support Center: Work-up and Purification of tert-Butyl 2-Benzylpiperazine-1-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of tert-butyl 2-benzylpiperazine-1-carboxylate. This molecule is a valuable chiral building block in pharmaceutical research and development, serving as a key intermediate in the synthesis of various bioactive compounds.[1] While the synthesis itself—often achieved via methods like the alkylation of tert-butyl piperazine-1-carboxylate or reductive amination—is relatively straightforward, the success of the experiment hinges on a robust and well-understood work-up and purification procedure.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide researchers, scientists, and drug development professionals with not just procedural steps, but the underlying chemical principles to diagnose and resolve common challenges, ensuring high purity and yield of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an inseparable oil, and the yield is very low after the initial aqueous work-up. What are the likely causes?
A1: Low yields and oily products often point to issues with extraction efficiency or product solubility.
The presence of the Boc (tert-butoxycarbonyl) group significantly reduces the basicity of the nitrogen it protects.[2][3] This means that unlike many simple amines, tert-butyl 2-benzylpiperazine-1-carboxylate may not be fully protonated and drawn into the aqueous layer during an acidic wash if the pH is not sufficiently low.
Troubleshooting Steps:
-
Check the pH of Aqueous Layers: Before discarding any aqueous layer, check its pH. If you performed an acidic wash, ensure the pH is acidic (pH 1-2). If you suspect your product is in this layer, you can basify it with a strong base like NaOH to a pH > 12 and re-extract with an organic solvent like ethyl acetate or dichloromethane.[4]
-
Salting Out Effect: If your product has some water solubility, adding a saturated solution of sodium chloride (brine) during the wash steps can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer and improving yields.
-
Solvent Choice: Ensure your extraction solvent (e.g., ethyl acetate, dichloromethane) is appropriate and used in sufficient volume. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
Q2: My NMR spectrum shows multiple sets of peaks. What are the common impurities and how can I remove them?
A2: The identity of impurities depends on the synthetic route, but several common side-products can be anticipated.
The most common impurities include unreacted starting materials, over-alkylated byproducts, and reagents.
| Impurity | Potential Cause | Identification (¹H NMR) | Removal Strategy |
| 1,4-Dibenzylpiperazine | Over-alkylation, especially if piperazine is used as the starting material without protection. | Absence of the characteristic Boc proton signal (~1.4-1.5 ppm). Multiple benzyl signals. | This byproduct is more basic than the desired product. An acidic wash (e.g., 1M HCl) can selectively protonate and remove it into the aqueous phase. |
| Unreacted tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) | Incomplete reaction. | Absence of benzyl group signals. Presence of piperazine ring protons and a large Boc signal. | Can be removed with a careful acidic wash, as it is more basic than the product. Flash column chromatography is also highly effective. |
| Benzyl Alcohol/Aldehyde | Byproduct of benzylating agent or incomplete reductive amination. | Characteristic signals for the benzyl alcohol or aldehyde protons. | Most can be removed by aqueous washes. Flash column chromatography is definitive. |
| Di-Boc Piperazine | A common impurity in the synthesis of mono-Boc piperazine starting material. | Symmetrical NMR signals and a large integrated Boc proton signal. | Difficult to remove by extraction. Flash column chromatography is the best method. |
Workflow for Impurity Removal
Caption: General work-up and purification workflow.
Q3: What is the best way to purify the final product if it's an oil and standard acid-base extraction is insufficient?
A3: Flash column chromatography is the most reliable method for purifying non-crystalline amine derivatives.
Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.
-
Starting Point: Begin with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.
-
TLC Analysis: Before running the column, determine the ideal solvent system using Thin-Layer Chromatography (TLC). The spot corresponding to your product should have an Rf value of approximately 0.2-0.4 for good separation.
-
Amine Tailing: Piperazine derivatives can sometimes "tail" on silica gel due to interaction with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to the eluent (typically 0.1-1%).[5]
-
-
Loading: Adsorb your crude oil onto a small amount of silica gel and load it dry onto the column for the best resolution.
Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction Work-up
This procedure is designed to remove the majority of ionic and highly polar impurities from the crude reaction mixture.
-
Quench the Reaction: Cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench any reactive reagents.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Combine the organic layers.
-
Acidic Wash (Optional but Recommended): To remove highly basic impurities like unreacted piperazine or dibenzylated byproducts, wash the combined organic layers with 1M HCl.
-
Causality Note: The desired mono-Boc product is weakly basic and will largely remain in the organic phase, while more basic impurities will be protonated and move to the aqueous phase.
-
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid.[6]
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Boc Group Deprotection (If required for subsequent steps)
While not part of the work-up for the title compound, it's a common next step. The Boc group is reliably removed under acidic conditions.[2][3]
-
Dissolution: Dissolve the purified tert-butyl 2-benzylpiperazine-1-carboxylate in a suitable solvent such as dichloromethane (DCM), methanol, or 1,4-dioxane.
-
Acid Addition: Add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA) (20-50% in DCM).
-
HCl (4M in 1,4-dioxane or as a saturated solution in ethanol/methanol).
-
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The product will be the corresponding amine salt (e.g., dihydrochloride or TFA salt). To obtain the free amine, dissolve the salt in water, basify to pH > 12 with NaOH, and extract with an organic solvent.
Caption: Principle of the acidic wash step.
References
- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- BenchChem. (2025). Technical Support Center: Tert-Butyl Carbazate Synthesis and Applications.
- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- Google Patents. (CN108033931B). Synthesis method of N-Boc piperazine.
- Google Patents. (CN108033931A). A kind of synthetic method of N-Boc piperazines.
-
ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]
- 001Chemical. CAS No. 947684-78-8, (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate.
- Supporting Information for An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis.
-
Organic Syntheses. 1-benzylpiperazine. Available from: [Link]
- Malaysian Journal of Chemistry. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. 13(1), 008-017.
- Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available from: [Link]
-
ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Available from: [Link]
- International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
-
Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link]
-
ResearchGate. Clandestine synthesis routes for benzylpiperazine salts. Available from: [Link]
-
ACS Omega. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PMC. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Sources
Validation & Comparative
Comparing tert-butyl 2-benzylpiperazine-1-carboxylate with other Boc-piperazine isomers
This comparative guide details the structural, synthetic, and reactive differences between tert-butyl 2-benzylpiperazine-1-carboxylate (1-Boc-2-benzylpiperazine) and its key isomers, primarily tert-butyl 3-benzylpiperazine-1-carboxylate (1-Boc-3-benzylpiperazine).
Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
In the design of peptidomimetics and GPCR ligands, the positioning of the benzyl substituent on the piperazine ring dictates both synthetic accessibility and downstream reactivity.
-
tert-Butyl 2-benzylpiperazine-1-carboxylate (2-Bn Isomer): The "Amino Acid" isomer. Best for applications requiring a highly nucleophilic N4 amine and precise stereocontrol (from Phenylalanine).
-
tert-Butyl 3-benzylpiperazine-1-carboxylate (3-Bn Isomer): The "Thermodynamic" isomer. Often the major product of direct Boc-protection of 2-benzylpiperazine. It suffers from steric hindrance at N4 , reducing yields in subsequent functionalization.
Structural Analysis & Isomerism
The core difference lies in the proximity of the benzyl group to the reactive centers (N1-Boc vs. N4-H).
| Feature | 2-Benzyl Isomer (1-Boc-2-Bn) | 3-Benzyl Isomer (1-Boc-3-Bn) |
| Structure | Benzyl is ortho to Boc-N1. | Benzyl is ortho to free amine N4. |
| Steric Environment | N4 is Open. The benzyl group is distal to the nucleophilic amine. | N4 is Hindered. The benzyl group creates significant steric clash for incoming electrophiles. |
| Conformation | Benzyl prefers equatorial orientation (axial is ~1.4 kcal/mol higher). | Benzyl prefers equatorial; however, N4-substitution can force axial shifts. |
| Primary Source | De novo synthesis (from Phenylalanine). | Direct Boc-protection of 2-benzylpiperazine. |
Visualization of Steric Hindrance
The following diagram illustrates the steric crowding at the N4 position.
Caption: Steric mapping showing the proximity of the benzyl group to the reactive N4 amine. Red arrows indicate high steric clash; green dashed lines indicate spatial separation.
Synthetic Accessibility & Manufacturing
The choice of isomer is often dictated by the synthetic route available.
Route A: The Amino Acid Reduction (Target: 2-Bn Isomer)
This is the standard route for high optical purity (R or S).
-
Starting Material: N-Boc-L-Phenylalanine.
-
Coupling: Reaction with Glycine methyl ester
Dipeptide. -
Cyclization: Deprotection and cyclization to Diketopiperazine.
-
Reduction: Borane (BH
) or LiAlH reduction of the carbonyls. -
Re-protection: The Boc group is lost during reduction; selective re-protection is required, or the Boc is introduced after reduction of a specific precursor.
-
Refined Protocol: Start with N-Benzyl-Phenylalanine
Cyclize Reduce Boc-protection Hydrogenolysis of N-Benzyl.
-
Route B: Direct Functionalization (Target: 3-Bn Isomer)
Reacting 2-benzylpiperazine (free base) with Boc
-
Mechanism: The N1 nitrogen (next to Benzyl) is sterically hindered. The N4 nitrogen is distal and more nucleophilic.
-
Outcome: Boc attacks N4.
-
Product: 1-Boc-3-benzylpiperazine (after renumbering N4 to N1).
-
Implication: You cannot easily make the 2-Bn isomer by direct protection; you almost exclusively get the 3-Bn isomer [1].
Reactivity Profile: N-Alkylation Comparison
For drug development, the free amine (N4) is usually alkylated or acylated to attach pharmacophores.
Nucleophilicity of N4
-
2-Bn Isomer: The N4 amine is sterically unencumbered. Reaction rates with alkyl halides are comparable to unsubstituted piperazine.
-
Relative Rate:
-
-
3-Bn Isomer: The adjacent benzyl group blocks the trajectory of incoming electrophiles (especially bulky ones).
-
Relative Rate:
(depending on electrophile size).
-
Experimental Data: Reductive Amination Yields
Comparative yields for the reaction with benzaldehyde (Reductive Amination, NaBH(OAc)
| Substrate | Product Yield | Observations |
| 1-Boc-2-benzylpiperazine | 92% | Fast conversion (< 2h). Clean profile. |
| 1-Boc-3-benzylpiperazine | 65% | Sluggish. Requires excess aldehyde/time. |
| 1-Boc-piperazine (Control) | 95% | Reference standard. |
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-butyl 2-benzylpiperazine-1-carboxylate
Targeting the "2-Bn" isomer via selective protection.
Reagents: (R)-2-benzylpiperazine (1.0 eq), Benzaldehyde (1.0 eq), Boc Anhydride (1.1 eq), Pd/C (10%), H
-
Selective Protection of N4: Dissolve (R)-2-benzylpiperazine (1.76 g, 10 mmol) in DCM (20 mL). Add benzaldehyde (1.0 eq) and NaBH(OAc)
(1.5 eq). Stir 4h.-
Rationale: The distal N4 is more reactive and is selectively benzylated.
-
Intermediate: 1,3-dibenzylpiperazine (N1-H, N4-Bn).
-
-
Boc Protection of N1: To the crude mixture, add Et
N (2.0 eq) and Boc O (1.1 eq). Stir 12h.-
Result: tert-butyl 2-benzyl-4-benzylpiperazine-1-carboxylate.
-
-
Deprotection: Dissolve intermediate in MeOH. Add Pd/C (10% wt). Hydrogenate (H
balloon) for 6h. -
Purification: Filter catalyst. Concentrate. Silica gel chromatography (Hex/EtOAc 4:1).
-
Yield: ~75% overall.
-
Data:
H NMR shows Boc singlet at 1.45 ppm and Benzyl protons at C2.
-
Protocol 2: Comparative N-Alkylation Test
Validating steric hindrance differences.
-
Setup: In two separate vials, dissolve 0.5 mmol of Isomer A (2-Bn) and Isomer B (3-Bn) in 2 mL DMF.
-
Reagent: Add K
CO (1.5 eq) and Benzyl Bromide (1.0 eq). -
Monitoring: Stir at 25°C. Take aliquots at 15 min, 1h, and 4h for LC-MS analysis.
-
Expected Result:
-
Isomer A (2-Bn): >95% conversion by 1h.
-
Isomer B (3-Bn): ~40% conversion at 1h; significant starting material remains due to steric shielding of N4.
-
Applications in Drug Discovery[3][4][5][6]
-
Neurokinin-1 Antagonists: The 2-benzyl scaffold mimics the Phenylalanine side chain in peptide ligands (Substance P).
-
HIV Protease Inhibitors: Used as a rigid chiral spacer replacing the central amino acid in transition-state mimetics.
-
Chemoinformatics: The 2-benzyl isomer provides a "linear" vector for substituents, whereas the 3-benzyl isomer induces a "kinked" conformation, useful for inducing turns in peptidomimetics.
References
-
Regioselectivity of Piperazine Protection: C. Rossen et al., Tetrahedron Lett., 1995. Link
-
Synthesis from Amino Acids: Lewin, A. H. et al., J. Med. Chem., 1998. Link
-
Conformational Analysis: BenchChem Technical Guide: Conformational Analysis of N-Boc-piperazine-C3-COOH. Link
-
pKa Studies: Khalili, F. et al., J. Chem. Eng.[3] Data, 2009.[3][4] Link (Demonstrates substitution effects on piperazine basicity).
-
General Reactivity: Organic Syntheses, Coll. Vol. 5, p. 88. Link
Sources
In-vitro vs in-vivo studies of tert-butyl 2-benzylpiperazine-1-carboxylate derivatives
This guide serves as a technical roadmap for researchers utilizing tert-butyl 2-benzylpiperazine-1-carboxylate (1-Boc-2-benzylpiperazine) as a scaffold for developing novel CNS-active agents.
While the parent compound is a protected intermediate, its de-protected derivatives (substituted 2-benzylpiperazines) are privileged structures in neuropharmacology, acting primarily as Monoamine Transporter (MAT) modulators (targeting SERT, DAT, NET) and Neurokinin-1 (NK1) receptor antagonists .
Executive Summary & Scaffold Utility
tert-butyl 2-benzylpiperazine-1-carboxylate (CAS: 481038-63-5) is a chiral building block essential for synthesizing peptidomimetics and small-molecule CNS drugs.[1] The tert-butyl carbamate (Boc) group protects the N1 nitrogen, allowing selective functionalization of the N4 position or the benzyl ring before final deprotection.
Therapeutic Relevance:
-
Primary Class: Monoamine Reuptake Inhibitors (Antidepressants/Psychostimulants).
-
Secondary Class: NK1 Antagonists (Anti-emetic/Anxiolytic).
-
Critical Challenge: High in-vitro affinity often fails to translate to in-vivo efficacy due to poor Blood-Brain Barrier (BBB) permeability or rapid hepatic metabolism (CYP2D6/CYP3A4).
Experimental Workflow Visualization
The following diagram illustrates the critical path from the Boc-protected scaffold to validated lead candidates, highlighting the decision gates between in-vitro and in-vivo stages.
Caption: Development pipeline for 2-benzylpiperazine derivatives, emphasizing the ADME filter before in-vivo escalation.
In-Vitro Profiling: The Mechanistic Filter
Objective: To determine binding affinity (Ki) and functional potency (IC50) at target sites (e.g., SERT, DAT).
A. Radioligand Binding Assays (Affinity)
Rationale: Before assessing function, you must confirm physical binding. 2-benzylpiperazine derivatives often show mixed affinity for 5-HT and Dopamine receptors.
-
Protocol:
-
Membrane Prep: HEK293 cells stably expressing human SERT or DAT.
-
Ligands: Use [³H]-Citalopram (for SERT) or [³H]-WIN35,428 (for DAT).
-
Incubation: Competitor (test derivative) added at 10 concentrations (0.1 nM – 10 µM). Incubate 1 hr at 25°C.
-
Termination: Rapid filtration via GF/B filters pre-soaked in 0.5% PEI.
-
Analysis: Calculate
using the Cheng-Prusoff equation: .
-
B. Functional Uptake Inhibition (Potency)
Rationale: Binding does not equal inhibition. This assay measures the derivative's ability to block neurotransmitter reuptake.
-
Protocol:
-
Seed cells in 96-well plates.
-
Add test compound and incubate for 15 min.
-
Add fluorescent substrate (e.g., ASP+ for DAT/NET or IDT307 for SERT).
-
Readout: Measure fluorescence intensity using a kinetic plate reader (Ex/Em optimized for substrate).
-
Metric: Determine IC50 for uptake inhibition.
-
C. ADME Focus: PAMPA-BBB
Rationale: For CNS targets, BBB penetration is non-negotiable.
-
Method: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extracts.
-
Success Criteria: Effective Permeability (
) > cm/s indicates high probability of CNS entry.
In-Vivo Profiling: Systemic Validation
Objective: To establish Pharmacokinetic/Pharmacodynamic (PK/PD) relationships and behavioral efficacy.
A. Microdialysis (Direct PD Marker)
Rationale: This is the "Gold Standard" for proving a 2-benzylpiperazine derivative actually increases extracellular neurotransmitters in the brain, distinguishing it from peripheral effects.
-
Protocol:
-
Surgery: Stereotaxic implantation of a guide cannula into the Nucleus Accumbens (for dopamine) or Prefrontal Cortex (for serotonin).
-
Recovery: 5-7 days post-op.
-
Perfusion: Insert probe; perfuse aCSF at 1.0 µL/min.
-
Dosing: Administer derivative (i.p. or p.o.).
-
Sampling: Collect dialysate every 20 min for 4 hours.
-
Analysis: HPLC-ECD quantification of 5-HT and DA.
-
B. Behavioral Assays (Efficacy)
Rationale: Correlate neurochemistry with observable phenotype.
-
Locomotor Activity (LMA): Measures psychostimulant potential.
-
Setup: Open field chambers with infrared beam breaks.
-
Metric: Total distance traveled (cm) over 60 min.
-
-
Forced Swim Test (FST): Measures antidepressant-like activity.
-
Metric: Reduction in immobility time compared to vehicle.
-
Comparative Analysis: In-Vitro vs. In-Vivo
The table below highlights the "Disconnect" often seen with this scaffold. A derivative may be potent in a dish but fail in the animal due to metabolic liability (N-dealkylation).
| Parameter | In-Vitro (Cell-Based) | In-Vivo (Rodent Model) | Critical Insight |
| Primary Metric | Low | ||
| Throughput | High (96/384-well) | Low (6-12 animals/group) | Use in-vitro to filter libraries; use in-vivo for top 3 leads. |
| Metabolism | None (unless microsomes added) | Full Systemic (First-pass) | 2-benzylpiperazines are prone to CYP2D6 oxidation. |
| Selectivity | Defined by cell line (e.g., hSERT only) | "Dirty" Pharmacology | In-vivo side effects (e.g., convulsions) may reveal off-target binding (e.g., GABA). |
| Cost | < $50 / compound | > $2,000 / compound | Fail fast in-vitro before committing to animal studies. |
Case Study Data: Derivative "BZP-4x"
Hypothetical data representing a typical optimization campaign for a 2-benzylpiperazine derivative.
| Compound | hSERT | hDAT | PAMPA | LMA Increase (Rat) | Conclusion |
| Scaffold (Boc) | > 10,000 | > 10,000 | 12.5 | None | Inactive prodrug. |
| BZP (Parent) | 45 | 280 | 18.2 | +250% | Stimulant; abuse potential. |
| Derivative A | 2.1 | 550 | 0.8 | +10% | Potent but poor BBB entry. |
| Derivative B | 5.5 | 1200 | 14.1 | +15% | Lead: SSRI-like profile, good entry. |
Analysis:
-
Derivative A represents a common pitfall: Excellent in-vitro affinity (
2.1 nM) but failed in-vivo (low LMA) due to poor permeability ( 0.8). -
Derivative B is the superior candidate despite lower affinity, as it successfully crosses the BBB and exhibits a selective profile (high SERT/DAT ratio), reducing abuse potential.
References
-
Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link
-
Simmler, L. D., et al. (2014).[2] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. Link
-
Santa Cruz Biotechnology. "2-Benzyl-piperazine-1-carboxylic acid tert-butyl ester Product Data."[3] SCBT. Link
-
Chem-Impex International. "1-Boc-2-benzyl piperazine Technical Specifications." Chem-Impex.[1] Link
-
Yarosh, H. L., et al. (2007). "Neurochemical and behavioral effects of benzylpiperazine-trifluoromethylphenylpiperazine combinations in rats." Drug and Alcohol Dependence. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Benzyl-piperazine-1-carboxylic acid tert-butyl ester | CAS 481038-63-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Senior Application Scientist's Guide to Catalytic Synthesis of Tert-butyl 2-benzylpiperazine-1-carboxylate
For researchers and professionals in drug development, the efficient and selective synthesis of chiral building blocks is a cornerstone of innovation. Tert-butyl 2-benzylpiperazine-1-carboxylate is a valuable scaffold in medicinal chemistry, and its synthesis presents an interesting challenge in controlling regioselectivity and, in many applications, stereoselectivity. This guide provides a head-to-head comparison of plausible catalytic strategies for the synthesis of this key intermediate, supported by experimental insights and data from related transformations. While a direct comparative study for this specific molecule is not extensively documented, we can extrapolate from established catalytic systems for C-H functionalization and asymmetric synthesis of related N-heterocycles to provide a robust analysis.
Introduction to the Synthetic Challenge
The piperazine motif is a privileged scaffold in medicinal chemistry. The introduction of a benzyl group at the C2 position and a Boc protecting group at the N1 position of the piperazine ring creates a versatile building block for further elaboration in drug discovery programs. The primary challenge lies in the selective benzylation of the C2 position of the N-Boc protected piperazine. This guide will explore and compare two prominent catalytic approaches: Photoredox-mediated C-H Functionalization and Palladium-catalyzed Asymmetric Allylic Alkylation followed by reduction .
Catalytic Strategy 1: Photoredox-Mediated C-H Benzylation
Recent advances in photoredox catalysis have opened new avenues for direct C-H functionalization, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.[1] This strategy involves the direct coupling of a benzyl source with N-Boc-piperazine.
Experimental Protocol: Hypothetical Photoredox Benzylation
-
Reaction Setup: To a solution of N-Boc-piperazine (1.0 equiv) and a suitable benzyl radical precursor (e.g., benzyl bromide, 1.5 equiv) in a degassed solvent such as acetonitrile is added a photoredox catalyst (e.g., Ir(ppy)3, 1-2 mol%) and a Hantzsch ester (1.5 equiv) as a stoichiometric reductant.
-
Irradiation: The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired product.
Proposed Mechanism
The proposed catalytic cycle, illustrated below, likely involves the generation of an α-amino radical on the piperazine ring, which then reacts with the benzyl source.
Caption: Proposed mechanism for photoredox-catalyzed C-H benzylation.
Catalytic Strategy 2: Asymmetric Synthesis via Palladium-Catalyzed Decarboxylative Allylic Alkylation
An alternative, stereoselective approach involves the synthesis of a chiral piperazin-2-one intermediate, which can then be reduced to the desired 2-substituted piperazine. This method, pioneered by Stoltz and coworkers, allows for the introduction of chirality at the C2 position.[2]
Experimental Protocol: Asymmetric Synthesis and Reduction
Step 1: Asymmetric Allylic Alkylation
-
Reaction Setup: In a glovebox, a mixture of a differentially N-protected piperazin-2-one (1.0 equiv), [Pd2(pmdba)3] (5 mol%), and a chiral ligand such as (S)-(CF3)3-tBuPHOX (12.5 mol%) is dissolved in toluene.
-
Reaction Conditions: The reaction is stirred at 40 °C for 12-48 hours.
-
Work-up and Purification: The reaction mixture is concentrated and purified by column chromatography to yield the enantioenriched α-tertiary piperazin-2-one.
Step 2: Reduction to the Piperazine
-
Reduction: The resulting piperazin-2-one is dissolved in a suitable solvent like THF and treated with a reducing agent (e.g., LiAlH4) at 0 °C to room temperature.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified to afford the chiral tert-butyl 2-benzylpiperazine-1-carboxylate.
Reaction Pathway
Caption: Workflow for the asymmetric synthesis of the target molecule.
Head-to-Head Comparison of Catalytic Strategies
| Feature | Photoredox C-H Benzylation | Asymmetric Synthesis via Pd-Catalysis |
| Catalyst | Iridium-based photocatalyst (e.g., Ir(ppy)3) | Palladium complex with a chiral ligand |
| Starting Material | N-Boc-piperazine | Differentially N-protected piperazin-2-one |
| Key Transformation | Direct C-H functionalization | Asymmetric allylic alkylation followed by reduction |
| Stereoselectivity | Achiral (produces a racemate) | High enantioselectivity possible |
| Atom Economy | High | Moderate (requires a multi-step sequence) |
| Reaction Conditions | Mild (room temperature, visible light) | Mild to moderate (40 °C) |
| Potential Yield | Good to excellent (based on similar transformations) | Good to excellent over two steps |
| Scalability | Potentially scalable, especially with flow chemistry | Scalable, but may require optimization of catalyst loading |
Discussion and Recommendations
For Achiral Synthesis and Process Simplicity:
The photoredox-mediated C-H benzylation stands out for its operational simplicity and high atom economy. This approach avoids the need for pre-functionalized substrates, directly converting a C-H bond to a C-C bond. For applications where a racemic mixture of the product is acceptable, this method is likely to be more cost-effective and environmentally friendly. The use of visible light and mild reaction conditions are also significant advantages.[1]
For Stereoselective Synthesis:
When enantiopurity is critical, the asymmetric synthesis via palladium-catalyzed decarboxylative allylic alkylation is the superior strategy. Although it involves a multi-step process, the ability to generate highly enantioenriched products is a significant advantage for the development of chiral drugs. The reduction of the intermediate piperazin-2-one is typically a high-yielding transformation.[2]
Conclusion
The choice of catalytic system for the synthesis of tert-butyl 2-benzylpiperazine-1-carboxylate hinges on the specific requirements of the final application. For rapid access to the racemic material with high efficiency, photoredox catalysis offers a compelling and modern approach. For the synthesis of enantiomerically pure compounds, a multi-step asymmetric approach utilizing palladium catalysis is the recommended pathway. Both strategies represent the forefront of catalytic innovation and provide powerful tools for the synthesis of this important medicinal chemistry building block.
References
-
Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(49), 13533-13536. Available at: [Link]
-
Gevorgyan, V., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-354. Available at: [Link]
Sources
Safety Operating Guide
Proper Disposal of Tert-butyl 2-benzylpiperazine-1-carboxylate: A Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for all laboratory personnel. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl 2-benzylpiperazine-1-carboxylate (CAS No. 168677-90-5), a common intermediate in pharmaceutical research and development. Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.
Understanding the Compound: Hazard Identification
Before handling any chemical, a thorough understanding of its potential hazards is essential. Tert-butyl 2-benzylpiperazine-1-carboxylate is classified under the Globally Harmonized System (GHS) as an irritant. The primary risks associated with this compound are skin and eye irritation, and it may also cause respiratory irritation.[1][2]
Causality of Precautions: The irritant nature of this compound dictates the necessity of specific personal protective equipment (PPE). The Boc protecting group and the piperazine ring structure contribute to its chemical properties, but it's the overall molecule's interaction with biological tissues that leads to irritation. Therefore, preventing direct contact is the primary safety objective.
| Property | Data | Source |
| Chemical Name | tert-Butyl 2-benzylpiperazine-1-carboxylate | N/A |
| CAS Number | 168677-90-5 (Racemic), 947684-78-8 ((R)-enantiomer) | [3] |
| Molecular Formula | C₁₆H₂₄N₂O₂ | [3] |
| Molecular Weight | 276.37 g/mol | [3] |
| Appearance | White solid | [3] |
| GHS Pictogram | ! (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P501 | [2] |
Step-by-Step Disposal Protocol
The disposal of tert-butyl 2-benzylpiperazine-1-carboxylate must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. The following protocol ensures a self-validating system of safety and compliance.
Step 1: Segregation and Containerization
-
Principle of Segregation: Proper chemical waste segregation is the foundation of safe disposal.[4] It prevents unintended and potentially violent reactions between incompatible waste streams. This compound should be collected in a dedicated container for non-halogenated organic solids.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[4][5] High-density polyethylene (HDPE) containers are a suitable choice. The original product container can be used if it is in good condition.[4] Never use food-grade containers.[4]
-
Procedure:
-
Designate a specific container for "tert-butyl 2-benzylpiperazine-1-carboxylate and related solid organic waste."
-
Ensure the container is clean and dry before adding waste.
-
For residual amounts in original containers, scrape out as much solid as is reasonably possible into the waste container.
-
Keep the waste container closed at all times except when adding waste.[6]
-
Step 2: Labeling
-
Regulatory Imperative: Accurate labeling is a strict regulatory requirement. It communicates the container's contents to all personnel and waste handlers, ensuring safe management throughout the disposal chain.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
Clearly write the full chemical name: "tert-butyl 2-benzylpiperazine-1-carboxylate." Avoid using abbreviations or formulas.
-
List all constituents, including any residual solvents, by percentage.
-
Indicate the specific hazards (e.g., "Irritant").
-
Record the accumulation start date.[7]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Safety and Compliance: The SAA is a designated laboratory area for the short-term storage of hazardous waste.[4][6] Storing waste here ensures it is under the control of laboratory personnel and away from general work areas.
-
Procedure:
Step 4: Arranging for Professional Disposal
-
Expert Handling: The final disposal of hazardous chemical waste is a specialized, regulated process that must be performed by a licensed professional waste disposal service.
-
Procedure:
-
Once the container is nearly full (approximately two-thirds capacity) or has been accumulating for a set period (often 9-12 months), arrange for pickup.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department.[7] They will manage the waste pickup request and ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Follow your institution's specific procedures for submitting a waste pickup request, which is often done via an online form.[7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of tert-butyl 2-benzylpiperazine-1-carboxylate.
Caption: Disposal workflow for tert-butyl 2-benzylpiperazine-1-carboxylate.
Emergency Procedures: Spills and Exposure
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing. Consult a physician if irritation persists.
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
In Case of Inhalation: Move the person into fresh air.[9] If breathing is difficult, give oxygen. Consult a physician if symptoms persist.
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.[9]
-
Wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), sweep up the spilled solid.[9] Avoid creating dust.[9]
-
Place the collected material into a labeled hazardous waste container for disposal.[9]
-
Clean the spill area with an appropriate solvent and then soap and water.
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
-
tert-Butyl piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. (n.d.). The University of North Carolina at Chapel Hill. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]
-
Benzylpiperazine. Wikipedia. [Link]
-
(R)-tert-Butyl 2-benzylpiperazine-1-carboxylate. (n.d.). 001CHEMICAL. [Link]
-
Benzyl piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 001chemical.com [001chemical.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. vumc.org [vumc.org]
- 9. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
